Product packaging for 4'-Methyl-2,2'-bipyridine-4-propionic acid(Cat. No.:)

4'-Methyl-2,2'-bipyridine-4-propionic acid

Cat. No.: B13643209
M. Wt: 242.27 g/mol
InChI Key: KPDMVBHNSNECBC-UHFFFAOYSA-N
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Description

Significance of Bipyridine Scaffolds in Advanced Chemical Systems Research

Bipyridine scaffolds are a cornerstone in the design of advanced chemical systems. Their ability to act as chelating ligands, forming stable complexes with a wide array of metal ions, has made them indispensable in the development of catalysts, photosensitizers, and supramolecular assemblies. The rigid, planar structure of the bipyridine core provides a robust framework for constructing complex molecular architectures with tailored electronic and photophysical properties.

Rationale for Functionalizing Bipyridines with Propionic Acid Moieties

The functionalization of bipyridine scaffolds with carboxylic acid groups, such as the propionic acid moiety in 4'-Methyl-2,2'-bipyridine-4-propionic acid, is a strategic approach to enhance their utility. The propionic acid group serves several crucial functions:

Anchoring Group: The carboxylic acid function can act as an effective anchor, allowing the molecule to be tethered to semiconductor surfaces, a critical feature in the fabrication of dye-sensitized solar cells (DSSCs) researchgate.netchemicalbook.com.

Solubility Modulation: The presence of the hydrophilic carboxylic acid group can improve the solubility of the bipyridine ligand and its metal complexes in polar solvents, which is advantageous for various solution-based applications.

Post-Synthetic Modification: The carboxylic acid provides a reactive handle for further chemical modifications, enabling the covalent attachment of other functional units to build more complex molecular systems.

The propionic acid side chain, in particular, offers greater flexibility compared to a directly attached carboxylic acid group, which can influence the orientation and electronic coupling of the molecule when adsorbed on a surface.

Historical Context of Bipyridine Derivatives in Coordination and Supramolecular Chemistry

The chemistry of 2,2'-bipyridine (B1663995) dates back over a century, with its coordination compounds playing a pivotal role in the development of coordination chemistry. Early studies laid the foundation for understanding the thermodynamics, kinetics, and bonding of metal-ligand interactions. In the realm of supramolecular chemistry, bipyridine derivatives have been extensively used as building blocks for the construction of intricate self-assembled structures, driven by non-covalent interactions such as metal coordination, hydrogen bonding, and π-π stacking researchgate.netalfachemic.com. The unique photophysical properties of ruthenium(II) bipyridine complexes, in particular, have been a subject of intense research, leading to their application in light-emitting devices and photoredox catalysis.

Overview of Current Research Directions for this compound

Current research involving this compound and its analogues is focused on several key areas:

Dye-Sensitized Solar Cells (DSSCs): A primary application is its use as a ligand in ruthenium and other transition metal-based dyes for DSSCs. The methyl group can fine-tune the electronic properties of the dye, while the propionic acid ensures strong anchoring to the semiconductor photoanode researchgate.netchemicalbook.com.

Catalysis: Metal complexes of functionalized bipyridines are being explored as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be systematically varied to optimize catalytic activity and selectivity.

Photocatalysis: Iridium(III) complexes bearing bipyridine-carboxylate ligands are known to be effective photocatalysts. The propionic acid variant is expected to exhibit similar reactivity, with potential applications in light-driven chemical reactions.

Bioconjugation and Imaging: The ability to form stable, luminescent complexes, particularly with ruthenium(II), makes these compounds promising candidates for biological labeling and imaging applications. The propionic acid moiety can be used to attach the complex to biomolecules.

Scope and Objective of a Comprehensive Academic Review on this compound Research

This review aims to provide a comprehensive and focused overview of the chemical compound this compound. The objective is to consolidate the existing knowledge on its synthesis, properties, and applications, drawing from academic literature. By adhering strictly to the outlined sections, this article will serve as a detailed scientific resource for researchers in the fields of organic synthesis, coordination chemistry, materials science, and catalysis. The review will present factual data and research findings, including data tables to facilitate a clear understanding of the compound's characteristics and potential.

Detailed Research Findings

While specific research articles detailing extensive experimental data solely for this compound are limited, its properties and applications can be reliably inferred from its close structural analog, 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, and the broader family of functionalized bipyridine ligands.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are based on available data and computational predictions.

PropertyValue
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
CAS Number 149762-81-2
Predicted pKa (COOH) ~4.7
Predicted LogP 1.2
Solubility Moderately soluble in polar organic solvents (e.g., DMF, DMSO)

Data sourced from chemical supplier databases and computational estimations.

Synthesis

A plausible synthetic route for this compound can be inferred from established procedures for analogous bipyridine derivatives. A likely pathway starts from the commercially available 4,4'-Dimethyl-2,2'-bipyridine (B75555).

Inferred Synthetic Pathway:

Monobromination: Selective radical bromination of one methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Carbon Chain Extension: Conversion of the bromomethyl group to a Grignard reagent, followed by reaction with a suitable three-carbon electrophile, or a multi-step chain elongation sequence.

Final Oxidation: Oxidation of the extended alkyl chain to the corresponding carboxylic acid.

Coordination Chemistry and Metal Complexes

The bipyridine core of this compound serves as a robust chelating ligand for a variety of transition metals. The resulting metal complexes often exhibit interesting photophysical and electrochemical properties.

Ruthenium(II) Complexes: Ruthenium(II) complexes of functionalized bipyridines are renowned for their strong metal-to-ligand charge transfer (MLCT) absorptions and luminescence. The photophysical properties of a series of Ru(II) complexes with the analogous 4'-Methyl-2,2'-bipyridine-4-carboxylic acid ligand have been studied in detail, providing insights into how ancillary ligands influence the electronic structure and excited-state properties.

Iridium(III) Complexes: Iridium(III) complexes with bipyridine ligands are widely investigated for their applications in organic light-emitting diodes (OLEDs) and as photocatalysts. The high phosphorescence quantum yields and tunable emission colors of these complexes make them highly attractive for these applications.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Table of Performance Data for a Representative Ruthenium Bipyridine Dye in a DSSC:

ParameterValue
Short-circuit current density (Jsc) 15 - 20 mA/cm²
Open-circuit voltage (Voc) 0.6 - 0.8 V
Fill factor (FF) 0.6 - 0.75
Power conversion efficiency (η) 7 - 11%

Note: These are typical performance ranges for efficient ruthenium bipyridine-based DSSCs and are provided for illustrative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B13643209 4'-Methyl-2,2'-bipyridine-4-propionic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoic acid

InChI

InChI=1S/C14H14N2O2/c1-10-4-6-15-12(8-10)13-9-11(5-7-16-13)2-3-14(17)18/h4-9H,2-3H2,1H3,(H,17,18)

InChI Key

KPDMVBHNSNECBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Methyl 2,2 Bipyridine 4 Propionic Acid

Retrosynthetic Analysis of 4'-Methyl-2,2'-bipyridine-4-propionic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the bipyridine core and the introduction of the propionic acid side chain.

The C-C bond between the two pyridine (B92270) rings is a key disconnection point. This suggests that the synthesis can be approached by coupling two appropriately functionalized pyridine precursors. One pyridine ring would bear the methyl group, and the other would possess the propionic acid moiety or a precursor to it. This leads to precursors such as a 4-methyl-2-halopyridine and a 2-halo-4-(propionic acid ester)pyridine, which can be coupled using various palladium-catalyzed cross-coupling reactions.

Another significant retrosynthetic disconnection is the C-C bond of the propionic acid side chain. This approach starts with a pre-formed 4'-methyl-2,2'-bipyridine scaffold, which is then functionalized at the 4-position. A common precursor for this strategy is 4,4'-dimethyl-2,2'-bipyridine (B75555), where one of the methyl groups is selectively elaborated into the propionic acid chain. This multi-step functionalization involves reactions such as halogenation, chain extension, and oxidation.

Established Synthetic Routes for this compound

Several synthetic strategies can be employed to construct this compound, each with its own advantages and limitations.

Approaches Involving Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of bipyridine synthesis, a directing group on a pyridine ring can facilitate deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile.

For the synthesis of this compound, one could envision a strategy where a directing group on a 4-methylpyridine (B42270) derivative facilitates lithiation at the 2-position. This lithiated intermediate could then be coupled with a suitable electrophilic pyridine partner. However, the presence of the acidic protons on the propionic acid group would necessitate the use of a protected form, such as an ester, during the metalation step. The choice of directing group is crucial and must be compatible with the reaction conditions and easily removable if necessary.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds like bipyridines. beilstein-journals.org Several types of cross-coupling reactions are applicable, including Suzuki, Stille, and Negishi couplings. researchgate.net

A general scheme for these reactions involves the coupling of an organometallic pyridine species with a halopyridine derivative in the presence of a palladium catalyst. For the synthesis of this compound, this would typically involve the coupling of a 2-halo-4-methylpyridine with a pyridine-2-boronic acid (or ester), -stannane, or -zinc reagent bearing a protected propionic acid group at the 4-position.

Coupling ReactionOrganometallic ReagentHalide PartnerCatalyst System (Typical)
Suzuki Coupling Pyridine-boronic acid/esterPyridine-halide (Br, I)Pd(PPh₃)₄, Pd(OAc)₂, suitable base (e.g., Na₂CO₃, K₂CO₃)
Stille Coupling PyridylstannanePyridine-halide (Br, I)Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Negishi Coupling Pyridylzinc halidePyridine-halide (Br, I)Pd(dba)₂, suitable phosphine (B1218219) ligand (e.g., XPhos)

Multi-Step Functionalization of Precursor Bipyridines

An alternative and often practical approach is the functionalization of a pre-existing bipyridine scaffold. A common and commercially available starting material for this strategy is 4,4'-dimethyl-2,2'-bipyridine. One of the methyl groups can be selectively transformed into the propionic acid side chain through a series of chemical modifications.

A plausible synthetic sequence involves the following steps:

Monohalogenation: Selective bromination of one of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine can be achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This yields 4-(bromomethyl)-4'-methyl-2,2'-bipyridine.

Chain Extension: The resulting benzylic bromide can be converted to a Grignard reagent or used in a nucleophilic substitution reaction with a two-carbon synthon, such as the cyanide ion, followed by hydrolysis to the corresponding carboxylic acid. Alternatively, reaction with diethyl malonate followed by hydrolysis and decarboxylation would also yield the propionic acid derivative.

Hydrolysis: If an ester or nitrile was used for chain extension, a final hydrolysis step is required to liberate the carboxylic acid.

Another variation involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine to 4'-methyl-2,2'-bipyridine-4-carboxylic acid, followed by a two-carbon chain extension, for instance, via an Arndt-Eistert homologation. A related multi-step synthesis has been reported for the preparation of 4,4′-bis(hydroxymethyl)-2,2′-bipyridine from 4,4′-dimethyl-2,2′-bipyridine, which involves oxidation, esterification, and reduction. jlu.edu.cn

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of bipyridine synthesis, this can involve the use of more environmentally benign solvents, catalysts, and reaction conditions.

For palladium-catalyzed cross-coupling reactions, developments have focused on using water as a solvent, employing highly efficient and recyclable catalysts, and minimizing the use of toxic reagents. For instance, some Suzuki couplings can be performed in aqueous media, reducing the reliance on volatile organic solvents.

Furthermore, catalytic C-H activation strategies are emerging as a greener alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While not yet specifically reported for this compound, direct C-H arylation of a 4-methylpyridine with a suitable pyridine derivative could, in principle, provide a more atom-economical route to the bipyridine core.

Strategies for Post-Synthetic Derivatization of this compound

The presence of the carboxylic acid functional group in this compound offers a versatile handle for a variety of post-synthetic modifications. These derivatizations are often employed to attach the bipyridine ligand to other molecules, surfaces, or to tune its electronic and steric properties.

Common derivatization strategies include:

Esterification: The carboxylic acid can be readily converted to a wide range of esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. masterorganicchemistry.com This is often done to improve solubility in organic solvents or to introduce a specific functional group within the alcohol moiety.

Amide Coupling: The formation of amides by reacting the carboxylic acid with a primary or secondary amine is a robust and widely used transformation. nih.gov This is typically achieved using a variety of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU, often in the presence of a base. luxembourg-bio.com This allows for the covalent attachment of the bipyridine unit to peptides, polymers, or other amine-containing molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4'-(hydroxymethylpropyl)-4-methyl-2,2'-bipyridine. This is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be further functionalized, for example, by conversion to a halide or tosylate for subsequent nucleophilic substitution reactions.

Derivatization ReactionReagents and ConditionsProduct Functional Group
Esterification R-OH, H⁺ (e.g., H₂SO₄) or coupling agentsEster (-COOR)
Amide Coupling R-NH₂, coupling agent (e.g., EDC, HATU), baseAmide (-CONHR)
Reduction LiAlH₄ or BH₃ in THFPrimary Alcohol (-CH₂OH)

Esterification and Amidation Reactions of the Carboxyl Group

The propionic acid moiety serves as a primary handle for derivatization through well-established esterification and amidation reactions. These transformations are crucial for attaching the bipyridine unit to surfaces, polymers, or biological molecules.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). To drive the equilibrium towards the ester product, water is typically removed azeotropically. google.com Alternative modern methods offer milder conditions and are suitable for more sensitive substrates. These include using coupling reagents such as dicyclohexylcarbodiimide (DCC) or di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol at room temperature. researchgate.net

Amidation: The formation of an amide bond is another key derivatization strategy, often employed to link the bipyridine core to peptides or other amine-containing molecules. This transformation typically requires the activation of the carboxylic acid to overcome the lower nucleophilicity of amines compared to alcohols. A host of coupling reagents are available for this purpose. luxembourg-bio.comresearchgate.net Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are widely employed to form a stable active ester intermediate that readily reacts with a primary or secondary amine. luxembourg-bio.com Other effective reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as HATU. acs.org For reactions in aqueous media, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have proven effective. luxembourg-bio.comnsf.gov

Reaction TypeCommon ReagentsTypical ConditionsKey Advantages
EsterificationAlcohol (e.g., MeOH, EtOH), H₂SO₄ or TsOHReflux, removal of waterCost-effective, suitable for simple alcohols
EsterificationAlcohol, DCC/DMAP or (Boc)₂O/DMAPRoom temperature, anhydrous solvent (e.g., DCM)Mild conditions, high yields, broad substrate scope researchgate.net
AmidationAmine, EDC/NHS or EDC/HOBtRoom temperature, solvent (e.g., DMF, DCM)Common in peptide synthesis, minimizes side reactions
AmidationAmine, HATU or BOPRoom temperature, base (e.g., DIPEA), solvent (e.g., DMF)High efficiency for difficult couplings acs.org
AmidationAmine, DMTMMAqueous or mixed aqueous/organic media"Green" chemistry approach, good for water-soluble substrates luxembourg-bio.com

Introduction of Additional Functional Tags

To utilize this compound as a probe in biological or material systems, it is often necessary to attach a reporter group or functional tag. nih.gov The most common tags are fluorescent dyes, which allow for visualization and tracking via fluorescence microscopy. thermofisher.com

The propionic acid group is the ideal attachment point for these tags. The amidation and esterification reactions described previously (Section 2.3.1) are the primary methods for creating a stable covalent linkage between the bipyridine unit and the tag. acs.org For example, an amine-modified fluorescent dye can be readily coupled to the carboxylic acid of the bipyridine using standard peptide coupling reagents like HATU or EDC/NHS. acs.org This strategy allows for the modular synthesis of complex probes where the bipyridine unit acts as a ligand or sensor, and the fluorescent tag provides the reporting function. researchgate.net

Functional Tag TypeExample TagAttachment ChemistryPurpose
Fluorescent DyeFluorescein, Rhodamine, BODIPYAmidation (via amine-modified dye)Bioimaging, fluorescence spectroscopy
Affinity TagBiotin (B1667282)Amidation (via amine-modified biotin)Purification, detection (streptavidin binding)
Surface AnchorSilatrane, AlkyneAmidation/EsterificationImmobilization on silicon or other surfaces nih.gov

Purity Assessment and Isolation Techniques in Academic Synthesis

The synthesis of this compound and its derivatives requires rigorous purification and characterization to ensure their suitability for subsequent applications. In an academic research setting, a combination of chromatographic and spectroscopic techniques is employed to isolate and assess the purity of these compounds.

Isolation and Purification:

Column Chromatography: This is the most common method for purifying the crude product after synthesis. For the parent acid and its more polar derivatives, silica (B1680970) gel is a standard stationary phase. However, the basic nature of the pyridine nitrogens can lead to strong interactions and poor separation on silica. In such cases, neutral or basic alumina (B75360) can be a more effective alternative. acs.orgmdpi.com A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is typically used. mdpi.com

Recrystallization: This technique is highly effective for obtaining high-purity crystalline material, provided a suitable solvent system can be found. mt.com The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com For bipyridine derivatives, mixed solvent systems (e.g., ethanol/water, acetone/water) are often employed to achieve the desired solubility profile. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, reversed-phase preparative HPLC is the method of choice. This technique is particularly useful for separating closely related derivatives or removing trace impurities. nih.govnih.gov

Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the synthesized compound and assessing its purity. The presence of unexpected signals can indicate impurities, residual solvents, or side products.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Thin-Layer Chromatography (TLC) and HPLC: These techniques are used to monitor the progress of a reaction and to assess the purity of the final product. A pure compound should ideally show a single spot on a TLC plate (in multiple solvent systems) or a single peak in an HPLC chromatogram.

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound and its derivatives from a milligram to a multigram or kilogram scale for extensive research applications introduces several challenges that must be addressed. nih.gov

Reaction Conditions: Procedures that are facile on a small scale, such as reactions requiring very low temperatures (-78 °C) or the use of hazardous reagents, may become impractical or unsafe on a larger scale. Alternative synthetic routes or reagents may be necessary. For instance, large-scale oxidation reactions, such as converting a methyl group to a carboxylic acid using strong oxidants like potassium permanganate, require careful control of temperature and addition rates to manage exotherms. oup.com

Catalyst Loading: In cross-coupling reactions, minimizing the amount of expensive and toxic palladium catalyst is a key consideration for scale-up. acs.org This can involve screening different catalysts, ligands, and reaction conditions to find a system that remains highly efficient at lower catalyst loadings (often in the parts-per-million range for industrial processes). nih.govacs.org

Purification: Purification by column chromatography, which is routine in a research lab, becomes costly and generates large amounts of solvent waste on a larger scale. Developing robust crystallization or precipitation methods for product isolation is highly desirable. nih.gov This involves extensive solvent screening and optimization of conditions (temperature, concentration, cooling rate) to ensure high yield and purity. mt.com

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become critical factors. A synthetic route that is elegant on a small scale may be economically unfeasible for larger quantities if it relies on expensive or difficult-to-source materials.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of intermediates, the potential for runaway reactions, and the safe handling of all reagents and solvents.

A successful scale-up strategy often involves re-evaluating and optimizing each step of the small-scale synthesis to ensure it is safe, economical, reproducible, and yields a product of the required purity. nih.gov

Coordination Chemistry and Ligand Properties of 4 Methyl 2,2 Bipyridine 4 Propionic Acid

Fundamental Coordination Modes of 4'-Methyl-2,2'-bipyridine-4-propionic Acid

The versatility of this compound as a ligand stems from the presence of two distinct coordinating moieties: the nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylate group. This duality allows for several fundamental modes of coordination.

Upon deprotonation, the propionic acid's carboxylate group (-COO⁻) becomes a versatile coordination site with several possible binding modes. The flexibility of the ethyl linker provides the carboxylate group with the conformational freedom to coordinate in ways that might be sterically hindered in the analogous 4'-methyl-2,2'-bipyridine-4-carboxylic acid. Carboxylate ligands are known to exhibit diverse binding modes in coordination chemistry.

Monodentate: The carboxylate group can coordinate to a metal center through a single oxygen atom.

Bidentate (Chelating): Both oxygen atoms of the carboxylate can coordinate to the same metal center, forming a four-membered chelate ring.

Bridging: The carboxylate group can bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted by the carboxylate group is influenced by several factors, including the nature of the metal ion, the solvent system, pH, and the presence of other coordinating ligands or counter-ions. rsc.org Infrared (IR) spectroscopy is a key technique used to probe the coordination mode of the carboxylate group, as the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group is indicative of its binding mode.

Table 1: Common Coordination Modes of the Carboxylate Group
Coordination ModeDescriptionTypical IR Frequency Separation (Δν = νₐₛ - νₛ)
MonodentateCoordination through one oxygen atom.Large separation, >200 cm⁻¹
Bidentate (Chelating)Both oxygen atoms bind to the same metal center.Small separation, <110 cm⁻¹
Bidentate (Bridging)Oxygen atoms bridge two metal centers.Intermediate separation, ~140-200 cm⁻¹

The most interesting and complex coordination behavior of this compound arises from the potential for simultaneous involvement of both the bipyridine and carboxylate moieties. This mixed-mode coordination can lead to the formation of highly organized and functional supramolecular structures.

The ligand can act as a tridentate N,N',O-donor to a single metal center, although this may be sterically demanding. More commonly, it functions as a bridging ligand, connecting two or more metal centers. In such a scenario, the bipyridine unit might chelate to one metal center while the carboxylate group coordinates to an adjacent metal ion. This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs), where the ligand acts as a linker to create extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The specific architecture of these extended structures is dictated by the coordination geometry of the metal ion and the conformational flexibility of the propionic acid chain.

Formation and Characterization of Metal Complexes with this compound

Complexes of this compound and its carboxylic acid analogue are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties. These methods include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy, mass spectrometry (MS), elemental analysis, and single-crystal X-ray diffraction. nih.govsciencepublishinggroup.comnih.gov

This ligand forms stable complexes with a wide range of transition metals, with ruthenium, iron, and copper complexes being particularly well-studied. mdpi.commdpi.com

Ruthenium (Ru): Ruthenium(II) complexes with bipyridine-based ligands are renowned for their rich photophysical and electrochemical properties. nih.gov Complexes such as [Ru(bpy)₂(this compound)]²⁺ are of great interest for applications in solar energy conversion (dye-sensitized solar cells), light-emitting devices, and as photoluminescent probes. nih.gov The propionic acid group provides a convenient anchor point for grafting these complexes onto semiconductor surfaces or conjugating them to biomolecules. The electronic properties of these complexes, such as their absorption and emission energies, can be finely tuned by modifying the ancillary ligands. nih.gov

Iron (Fe): Iron complexes with bipyridine ligands are studied for their magnetic properties and catalytic activity. The coordination of this compound to iron centers can result in mononuclear or polynuclear species depending on the reaction conditions. These complexes are relevant in the development of spin-crossover materials and catalysts for various organic transformations.

Other Transition Metals (Ni, Co, Pt, Pd): This ligand also forms complexes with other d-block elements. Nickel(II) and Cobalt(II) complexes, for instance, are often studied for their magnetic properties and coordination geometries. digitellinc.comresearchgate.net Palladium(II) and Platinum(II) complexes are typically square planar and are of interest in catalysis and materials science.

Table 2: Examples of Transition Metal Complexes with Bipyridine-Carboxylate Ligands
Metal IonExample Complex FormulaCoordination GeometryKey Properties / Applications
Ruthenium(II)[Ru(bpy)₂(4'-Me-bpy-4-propionic acid)]²⁺OctahedralPhotoluminescence, electrochemistry, solar cells. nih.govnih.gov
Copper(II)[Cu(4'-Me-bpy-4-propionate)₂]Square Planar / OctahedralCatalysis, potential antimicrobial/antitumor activity. nih.gov
Iron(II)/(III)[Fe(4'-Me-bpy-4-propionate)₃]⁻/⁰OctahedralMagnetic properties, spin-crossover phenomena.
Manganese(II)[Mn(4'-Me-bpy-4-propionate)₂(H₂O)₂]OctahedralFormation of coordination polymers, magnetic studies. mdpi.com
Zinc(II)[Zn(4'-Me-bpy-4-propionate)Cl]TetrahedralLuminescent materials, structural models.

The coordination chemistry of f-block elements (lanthanides and actinides) with ligands like this compound is driven by the desire to create materials with unique luminescent and magnetic properties. Lanthanide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen atoms from carboxylate groups. mdpi.com

Actinides (An): The coordination chemistry of actinides with such ligands is less explored but is of interest for applications in nuclear fuel reprocessing and waste separation. The combination of soft (N-donor) and hard (O-donor) sites on the ligand could offer selectivity for different actinide ions or for the separation of actinides from lanthanides. The structural chemistry is expected to be complex, reflecting the large ionic radii and variable oxidation states of the actinide elements.

Main Group Metal Adducts

The coordination chemistry of this compound with main group metals is a specialized area with limited specific examples in peer-reviewed literature. However, the ligand's structural features—a classic bidentate 2,2'-bipyridine (B1663995) (bpy) chelating unit and a flexible propionate (B1217596) arm—allow for predictable coordination behavior. The bpy moiety is well-known to form stable complexes with a wide range of metal ions, including those from the s- and p-blocks.

In adducts with main group metals, the ligand typically coordinates through the two nitrogen atoms of the pyridine (B92270) rings, forming a stable five-membered chelate ring. The interaction is primarily of a Lewis acid-base nature. The propionate group (-CH₂CH₂COOH) introduces additional complexity and functionality. Depending on the reaction conditions, the metal ion, and the stoichiometry, this group can behave in several ways:

Non-coordinating Pendant Arm: The propionate group may remain uncoordinated, with its carboxylic acid proton intact or existing as a carboxylate anion to balance charge, not directly bonding to the metal center. This scenario is more likely with larger alkali metals that have weaker Lewis acidity.

Monodentate Coordination: The deprotonated carboxylate group can coordinate to a metal center in a monodentate fashion.

Bridging Ligand: The carboxylate group can act as a bridging ligand between two or more metal centers, leading to the formation of multinuclear complexes or coordination polymers. This is a common motif in the solid-state structures of metal-carboxylate compounds.

The interplay between the strong chelation of the bipyridine unit and the versatile coordination modes of the carboxylate group makes this compound a potentially valuable linker for constructing extended structures with main group metals. However, detailed structural and spectroscopic studies on discrete adducts with elements such as Li, Mg, Al, Sn, or Pb featuring this specific ligand are not extensively documented.

Solution-Phase Coordination Equilibria and Thermodynamics

The study of solution-phase equilibria is crucial for understanding the formation and stability of metal complexes with this compound. These investigations provide quantitative data on the strength of metal-ligand interactions and the pH-dependent behavior of the ligand itself.

Stability Constants Determination Methodologies

Stability constants (also known as formation constants) quantify the equilibrium of complex formation in solution. globalscientificjournal.com A variety of experimental techniques are employed to determine these thermodynamic parameters, with potentiometric and spectrophotometric methods being the most common. globalscientificjournal.comresearchgate.net

Spectrophotometric Methods: These methods are suitable when the formation of a metal complex results in a significant change in the UV-Visible absorption spectrum. By measuring the absorbance of a series of solutions with varying metal-to-ligand ratios, one can determine both the stoichiometry of the complex (e.g., using the continuous variation method or Job's plot) and its stability constant. globalscientificjournal.com

Other Techniques: Other methods such as calorimetry (for direct measurement of enthalpy changes), NMR spectroscopy (monitoring chemical shift changes upon complexation), and polarography can also be employed to determine stability constants. iupac.org

Table 1: Common Methodologies for Stability Constant Determination

Methodology Principle Information Obtained
Potentiometric pH Titration Measures changes in hydrogen ion concentration upon complexation. researchgate.net Stepwise and overall stability constants (log K₁, log K₂, log βₙ). e-journals.in
UV-Vis Spectrophotometry Measures changes in light absorbance upon complex formation. globalscientificjournal.com Stoichiometry, molar absorptivity, and stability constants. globalscientificjournal.com
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event. Enthalpy (ΔH), entropy (ΔS), and binding affinity (Kₐ).
Nuclear Magnetic Resonance (NMR) Monitors changes in the chemical shifts of ligand or metal nuclei. Stoichiometry, structural information, and exchange kinetics.

Protonation Equilibria of the Ligand

The ligand this compound possesses three ionizable sites: the propionic acid's carboxyl group and the two nitrogen atoms of the bipyridine rings. The protonation constants (pKa values) describe the affinity of these sites for protons and are fundamental to understanding which species of the ligand exists at a given pH.

The relevant equilibria can be represented as:

H₃L²⁺ ⇌ H₂L⁺ + H⁺ (pKa₁)

H₂L⁺ ⇌ HL + H⁺ (pKa₂)

HL ⇌ L⁻ + H⁺ (pKa₃)

Table 2: Estimated Protonation Equilibria for this compound

Equilibrium pKa Value (Estimate) Description
pKa₁ (N-H⁺) ~1.5 - 2.0 Dissociation of the second pyridinium (B92312) proton (H₃L²⁺).
pKa₂ (N-H⁺) ~4.2 - 4.5 Dissociation of the first pyridinium proton (H₂L⁺).
pKa₃ (COOH) ~4.5 - 5.0 Dissociation of the carboxylic acid proton (HL).

Note: These values are estimates based on the known properties of 2,2'-bipyridine and propionic acid moieties and should be confirmed by experimental measurement.

Supramolecular Assembly and Self-Organization through Coordination

The principles of supramolecular chemistry, where discrete molecular components self-assemble into larger, ordered structures via non-covalent interactions, are central to the application of this compound. nih.gov Coordination-driven self-assembly, which utilizes the predictable and directional nature of metal-ligand bonds, is a powerful strategy for constructing complex architectures. nih.gov

Metallosupramolecular Architectures (e.g., Cages, Helicates, Rings)

The 2,2'-bipyridine unit is a cornerstone in the construction of discrete metallosupramolecular architectures. nih.gov When combined with metal ions that have specific coordination geometries (e.g., square planar Pd(II) or tetrahedral Cu(I)), bidentate ligands can direct the assembly of well-defined, hollow 3D structures such as cages, or other intricate shapes like rings and helicates. acs.orgrsc.org

The ligand this compound is well-suited for such applications. It can act as a "panel" or "strut" where the bipyridine group provides the strong, directional coordination necessary for assembly. The propionic acid group can serve several roles:

It can be used to modify the solubility and external functionality of the final architecture.

It can be employed as a secondary binding site for post-assembly modification or for the recognition of specific guest molecules within the cage's cavity.

It can participate in intermolecular interactions, such as hydrogen bonding, to influence the packing of the architectures in the solid state.

While specific examples of cages or helicates constructed from this compound are not widely reported, numerous examples exist for related bipyridine-functionalized ligands, demonstrating the feasibility of this approach. acs.orgresearchgate.net The combination of a rigid chelating unit with a flexible, functional side chain provides a versatile platform for designing novel supramolecular containers and machines. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline materials built from metal ions or clusters linked by organic ligands. mdpi.com Ligands incorporating both bipyridine and carboxylate functionalities are of great interest because they offer multiple coordination sites, leading to robust and structurally diverse frameworks. researchgate.netnih.gov

This compound is a bifunctional linker capable of forming such extended networks. The bipyridine unit can chelate to one metal center, while the carboxylate group of the propionate arm can bridge to one or more adjacent metal centers. This dual-coordination capability can give rise to frameworks of varying dimensionality (1D chains, 2D layers, or 3D networks). mdpi.comnih.gov The specific structure is influenced by the coordination preference of the metal ion, the reaction temperature, and the solvents used. rsc.org

The incorporation of the intact bipyridine unit within the framework structure is particularly valuable, as these open chelating sites can be used for post-synthetic modification, such as the introduction of catalytic metal centers. rsc.orgresearchgate.net For instance, the well-studied MOF UiO-67-bpy utilizes a similar ligand, 2,2'-bipyridine-4,4'-dicarboxylic acid, to create a porous zirconium framework with accessible bipyridine sites. nih.gov The methyl group on the 4'-position of the title ligand can also influence the pore environment and sorption properties of the resulting MOF through steric and electronic effects.

Table 3: Representative MOFs and Coordination Polymers with Analogous Bipyridine-Carboxylate Ligands

Framework Name/Formula Metal Ion(s) Ligand(s) Dimensionality Key Structural Feature
UiO-67-bpy nih.gov Zr(IV) 2,2'-bipyridine-4,4'-dicarboxylic acid 3D High porosity with open bipyridine coordination sites. nih.gov
MOF-253 researchgate.net Al(III) 2,2'-bipyridine-5,5'-dicarboxylic acid 3D Microporous framework with accessible bpy sites for post-synthetic metalation. researchgate.net
[Co₂(btec)(bipy)₂(DMF)] rsc.org Co(II) 1,2,4,5-benzenetetracarboxylate (btec), 4,4'-bipyridine 3D Pillared-layer framework with interconnected channels. rsc.org
Ni-SIP-BPY nih.gov Ni(II) 5-sulfoisophthalic acid (SIP), 4,4'-bipyridine 3D Mixed-ligand framework used for chemical sensing. nih.gov

This table presents examples with similar or related ligands to illustrate the types of structures that can be formed.

Redox Behavior of this compound Complexes

The redox behavior of transition metal complexes containing 2,2'-bipyridine (bpy) and its derivatives is a critical aspect of their chemistry, influencing their applications in areas such as catalysis, photophysics, and energy conversion. nih.gov Complexes incorporating the this compound ligand are no exception, exhibiting rich electrochemistry that can involve both the central metal ion and the bipyridine ligand system itself. The electronic nature of the substituents—the electron-donating methyl group and the electron-withdrawing propionic acid group—plays a significant role in tuning these redox properties. nih.gov

Metal-Centered Redox Processes

In complexes of this compound, the transition metal center is often the primary site of redox activity, typically undergoing one-electron oxidation or reduction. This is particularly well-documented for ruthenium(II) polypyridyl complexes, which are known for their stable and reversible Ru(II)/Ru(III) oxidation couple. rsc.org

The potential at which this metal-centered oxidation occurs is sensitive to the electronic environment created by the surrounding ligands. Electron-donating groups, such as the methyl group at the 4'-position, increase electron density on the metal center. This increased density makes it easier to remove an electron, thus shifting the oxidation potential to less positive (more negative) values compared to an unsubstituted bipyridine complex. Conversely, electron-withdrawing groups, like the propionic acid moiety, decrease electron density at the metal center, making oxidation more difficult and shifting the potential to more positive values. nih.govresearchgate.net

Studies on analogous ruthenium complexes with substituted bipyridine ligands provide insight into the expected potentials. For instance, research on complexes of the type [Ru(LL)2(MebpyCOOH)]^2+ (where MebpyCOOH is 4'-methyl-2,2'-bipyridine-4-carboxylic acid, a close analog) has systematically measured these redox potentials. nih.gov The metal-based Ru(II)–Ru(III) oxidations in various dicarbonyl ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid have been observed at potentials ranging from +0.15 V to +1.62 V versus Ag/Ag+. rsc.org

Table 1: Representative Metal-Centered Oxidation Potentials for Ruthenium Bipyridine Complexes Analogous to those with this compound.
Complex TypeRedox CouplePotential (V vs. reference)Influence of Substituents
[Ru(bpy)3]2+RuII/RuIII~ +1.26 V vs. SCEBaseline (unsubstituted)
[Ru(Me2bpy)3]2+RuII/RuIII~ +1.05 V vs. SCEElectron-donating methyl groups make oxidation easier (less positive potential).
[Ru(dcbpy)3]2+RuII/RuIII~ +1.55 V vs. SCEElectron-withdrawing carboxyl groups make oxidation harder (more positive potential).

Data are representative values from studies on analogous systems to illustrate electronic effects. bpy = 2,2'-bipyridine; Me2bpy = 4,4'-dimethyl-2,2'-bipyridine (B75555); dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid.

Ligand-Centered Redox Activity

Beyond the metal, the π-conjugated system of the this compound ligand is itself redox-active. The bipyridine framework can accept one or more electrons to form radical anions and dianions. researchgate.net These processes are termed ligand-centered reductions and typically occur at negative potentials. The resulting species, where the ligand is reduced, can be stable, particularly when the metal center is redox-inactive (e.g., Zn(II)). rsc.org

The potential required for ligand-centered reduction is also governed by the nature of the substituents. Electron-withdrawing groups stabilize the reduced form (the radical anion) by delocalizing the negative charge, making the ligand easier to reduce (a less negative reduction potential). The propionic acid group on the ligand would therefore facilitate its reduction. In contrast, electron-donating groups like the methyl substituent destabilize the radical anion, making the ligand harder to reduce and shifting the potential to more negative values.

In complexes with redox-active metals like ruthenium, the first reduction can sometimes be ambiguous, with the added electron residing in an orbital with mixed metal and ligand character. However, subsequent reductions are generally accepted to be localized on the ligands. rsc.org For example, in ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid, the initial irreversible ligand-based reductions are observed between -1.37 V and -1.57 V, followed by reversible reductions of the bipyridine rings at more negative potentials. rsc.org The synergy between a redox-active metal and a redox-active ligand can be exploited in catalysis, for instance, where the ligand can act as an electron reservoir to facilitate multi-electron transformations. rsc.orgrsc.org

Table 2: Representative Ligand-Centered Reduction Potentials for Ruthenium Bipyridine Complexes.
Complex TypeRedox ProcessPotential (V vs. reference)Interpretation
[Ru(bpy)3]2+bpy/bpy•−~ -1.33 V vs. SCEFirst reduction of the unsubstituted bipyridine ligand.
[Ru(dcbpy)3]2+dcbpy/dcbpy•−~ -0.95 V vs. SCEElectron-withdrawing carboxyl groups make the ligand easier to reduce (less negative potential).
[Ru(Me2bpy)3]2+Me2bpy/Me2bpy•−~ -1.50 V vs. SCEElectron-donating methyl groups make the ligand harder to reduce (more negative potential).

Data are representative values from studies on analogous systems to illustrate electronic effects. The potentials correspond to the first reduction step.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Methyl 2,2 Bipyridine 4 Propionic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4'-Methyl-2,2'-bipyridine-4-propionic acid and its derivatives. It provides atomic-level information regarding the connectivity and three-dimensional structure of molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts (δ) of the hydrogen and carbon atoms are highly sensitive to their local electronic environment, offering a fingerprint of the molecular structure.

In a typical ¹H NMR spectrum of the free ligand, the aromatic protons of the bipyridine core resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the propionic acid moiety, specifically the methylene (B1212753) groups, appear at higher field, typically in the range of 2.5-3.5 ppm. The methyl group protons are the most shielded, appearing further upfield.

Upon coordination to a metal center, significant changes in the chemical shifts are observed. The coordination of the bipyridine nitrogen atoms to a metal ion generally leads to a downfield shift of the bipyridine proton signals, a consequence of the deshielding effect caused by the electron-withdrawing nature of the metal center. researchgate.net

Similarly, the ¹³C NMR spectrum provides complementary information. The carbon atoms of the bipyridine rings typically resonate between 120 and 160 ppm. The carbonyl carbon of the propionic acid group is characteristically found further downfield, often above 170 ppm. The chemical shifts of the bipyridine carbons are also sensitive to coordination, generally shifting upon complexation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3-H~8.4~121.0
5-H~7.3~124.0
6-H~8.7~149.0
3'-H~8.3~120.0
5'-H~7.2~125.0
6'-H~8.6~150.0
-CH₃~2.4~21.0
-CH₂- (α to bipy)~3.0~35.0
-CH₂- (β to bipy)~2.7~30.0
-COOH~12.0~175.0
2,2'-C-~156.0
4-C-~148.0
4'-C-~149.0

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and determining the connectivity of the atoms within the this compound molecule. researchgate.netyoutube.com

A COSY experiment reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this molecule, cross-peaks would be expected between the protons on the bipyridine rings (e.g., between H-5 and H-6) and between the methylene protons of the propionic acid chain. researchgate.net

An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. nih.gov

When this compound is coordinated to a paramagnetic metal ion, such as Ru(III), the resulting complex exhibits significantly different NMR properties. nih.govacs.org The unpaired electron(s) on the metal center induce large shifts in the NMR signals of the ligand, known as paramagnetic shifts. These shifts can be several tens or even hundreds of ppm and can be either to higher (downfield) or lower (upfield) frequency. nih.gov

The paramagnetic shift is composed of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand atoms, and the pseudocontact shift, which is due to the magnetic anisotropy of the metal center. nih.gov The analysis of these shifts provides detailed information about the electronic structure and magnetic properties of the metal complex. acs.org For instance, the sign and magnitude of the contact shifts can reveal the nature of the metal-ligand bonding and the spin delocalization mechanism.

Vibrational Spectroscopy for Functional Group Identification and Coordination Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in this compound and how they are affected by coordination to a metal center.

The IR spectrum of this compound is characterized by several key vibrational modes. The carboxylic acid group gives rise to a broad O-H stretching band typically in the region of 2500-3300 cm⁻¹ and a sharp, intense C=O stretching band around 1700-1730 cm⁻¹. The bipyridine ring system exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov The C-H stretching vibrations of the methyl and methylene groups are observed around 2850-3000 cm⁻¹.

Upon coordination to a metal center through the bipyridine nitrogen atoms, the vibrational frequencies of the bipyridine ring modes are often shifted to higher wavenumbers. If the carboxylate group is also involved in coordination, the C=O stretching frequency will be significantly altered. Specifically, the deprotonated carboxylate group will show asymmetric and symmetric stretching modes, typically around 1550-1610 cm⁻¹ and 1360-1420 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. The bipyridine ring vibrations are typically strong in the Raman spectrum, with prominent bands in the 1000-1600 cm⁻¹ range. researchgate.net The C=O stretching vibration of the carboxylic acid is also Raman active.

In coordination studies, Raman spectroscopy is particularly useful for observing changes in the bipyridine ring modes upon complexation. researchgate.net For complexes with certain metals, resonance Raman spectroscopy can be employed to selectively enhance the vibrational modes associated with the ligand-to-metal charge transfer transitions, providing detailed insights into the nature of the excited states.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-17301700-1730
BipyridineC=C, C=N stretch1400-16001400-1600 (strong)
AlkylC-H stretch2850-30002850-3000
BipyridineRing breathingNot prominent~1000 (strong)

Note: These are typical ranges and the exact positions of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization

Electronic absorption and emission spectroscopy are pivotal techniques for probing the electronic structure and photophysical properties of this compound and its derivatives. These methods provide insights into the energy levels of molecular orbitals and the fate of excited states, which are crucial for applications in fields such as photocatalysis, sensing, and optoelectronics.

UV-Visible Absorption Spectrophotometry

UV-Visible absorption spectrophotometry measures the absorption of light by a molecule as a function of wavelength. For this compound, the UV-Vis spectrum is dominated by transitions within the bipyridine core. The spectrum typically exhibits intense absorption bands in the ultraviolet region, which are assigned to π→π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

Upon coordination to a metal center, such as ruthenium(II), new absorption bands appear in the visible region. These are known as metal-to-ligand charge-transfer (MLCT) bands. nih.gov These transitions involve the transfer of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy, and thus the wavelength, of these MLCT bands is sensitive to the nature of the ligands and the solvent environment. For instance, in ruthenium complexes with substituted bipyridine ligands, these MLCT bands are typically observed between 301 and 306 nm. nih.gov The propionic acid group can influence the electronic properties through its electron-withdrawing or -donating character, potentially causing shifts in the absorption maxima. The pH of the solution can also affect the spectrum by altering the protonation state of the carboxylic acid group. nih.gov

Table 1: Representative UV-Visible Absorption Data for Bipyridine-type Compounds

Compound/Complex Solvent Absorption Maxima (λmax, nm) Assignment
4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) Metal Complexes Methanol 301 - 306 Metal-to-Ligand Charge Transfer (MLCT)
Ru(bpy)₂(NA)₂²⁺ Water ~285, ~420 π→π*, MLCT

Data is illustrative and based on related bipyridine complexes. nih.govresearchgate.net

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of a molecule from its excited singlet state. While this compound itself may exhibit weak fluorescence, its metal complexes, particularly with d⁶ metals like Ru(II), are often luminescent. This luminescence typically originates from the triplet MLCT (³MLCT) excited state.

Steady-State Fluorescence: This technique measures the emission spectrum of a sample when it is continuously excited at a fixed wavelength. For Ru(II) complexes of bipyridine derivatives, emission is often observed in the range of 600-700 nm. The position and intensity of the emission peak can be influenced by the solvent, temperature, and the specific substituents on the bipyridine ligand. rsc.org For example, the interaction of quaternized bipyridine derivatives (viologens) with fluorescent compounds like pyranine (B1669890) can lead to fluorescence quenching, an effect that can be reversed by the introduction of a binding substrate, forming the basis for sensing applications. nih.gov

Time-Resolved Fluorescence: This method measures the decay of the fluorescence intensity over time (typically on the nanosecond to microsecond scale) following excitation with a short pulse of light. The resulting decay curve is used to determine the excited-state lifetime (τ). The lifetime is a critical parameter as it defines the time window during which the excited state can participate in photochemical reactions or energy transfer processes. For many Ru(II)-bipyridine complexes, lifetimes are in the range of hundreds of nanoseconds to a few microseconds in deaerated solutions at room temperature. rsc.org

Table 2: Illustrative Photophysical Properties of a Ru(II) Bipyridine Carboxylic Acid Complex

Property Value
Emission Maximum (λem) ~650 nm
Excited-State Lifetime (τ) 100s of ns - μs

Data is representative of typical Ru(II) complexes with carboxylated bipyridine ligands. nih.govrsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. harvard.edu A CD signal is only observed for chiral molecules. nih.gov While this compound is achiral, it can form chiral structures upon complexation with metal ions. For example, the coordination of three bipyridine ligands to an octahedral metal center (e.g., Ru(II), Zn(II)) results in a propeller-like structure that can exist as two non-superimposable mirror images (enantiomers), designated as Δ and Λ. nih.gov

CD spectroscopy is an excellent tool for studying these chiral metal complexes. The CD spectrum provides information about the absolute configuration of the metal center and can reveal details about electronic transitions. In the region of the ligand's π→π* transitions, coupling between the ligands can give rise to characteristic CD signals known as exciton (B1674681) coupling. nih.gov The sign and shape of these signals can be used to assign the Δ or Λ configuration of the complex. Time-dependent density functional theory (TD-DFT) is often employed to simulate and interpret the CD spectra of such complexes. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Complex Stoichiometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of newly synthesized compounds and for determining the composition and stoichiometry of metal complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often non-volatile, molecules, including those with acidic or basic functional groups like the propionic acid moiety in the target compound. americanlaboratory.com A solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are liberated.

For this compound (Molecular Weight: 242.27 g/mol ), ESI-MS can be used to confirm its identity by detecting the corresponding molecular ions. vulcanchem.com

In positive-ion mode , the protonated molecule, [M+H]⁺, would be observed at an m/z value of approximately 243.28.

In negative-ion mode , the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 241.26, due to the acidity of the carboxylic acid group.

ESI-MS is also extremely valuable for characterizing metal complexes. It allows for the gentle transfer of intact, charged coordination complexes from solution into the gas phase. This enables the direct observation of the complex ion, confirming its stoichiometry. For example, a 1:1 complex of a divalent metal ion (M²⁺) with the deprotonated ligand (L⁻) could be observed as [ML]⁺. Tandem mass spectrometry (MS/MS) can further be used to fragment the complex, providing insights into its connectivity and stability. nih.govresearchgate.net

Table 3: Predicted ESI-MS Ions for this compound (M)

Ionization Mode Predicted Ion Approximate m/z
Positive [M+H]⁺ 243.28
Positive [M+Na]⁺ 265.26

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often used for larger, less-polar, or more fragile molecules like biomolecules and synthetic polymers. mdpi.com The analyte is co-crystallized with a large excess of a matrix compound on a target plate. The matrix strongly absorbs laser energy at a specific wavelength, leading to the desorption and ionization of both the matrix and the embedded analyte molecules. The ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their m/z ratio. nih.gov

For this compound and its complexes, MALDI-TOF can be a complementary technique to ESI-MS. It is particularly useful for analyzing neutral complexes or samples that are difficult to analyze by ESI due to solubility or ionization issues. The choice of matrix is critical for successful MALDI analysis. mdpi.com For a molecule like the target compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable choices. researchgate.net MALDI-TOF is effective in confirming the molecular weight of the ligand and can be used to characterize larger supramolecular assemblies or polymeric materials incorporating the bipyridine unit.

Table 4: Common Matrices for MALDI-TOF Analysis of Small Organic Molecules

Matrix Abbreviation Full Chemical Name Typical Analytes
CHCA α-Cyano-4-hydroxycinnamic acid Peptides, Small Molecules
DHB 2,5-Dihydroxybenzoic acid Peptides, Glycans, Polymers
SA Sinapinic Acid Proteins, Large Molecules

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction (XRD) is a cornerstone analytical method for the non-destructive investigation of solid-state materials, providing detailed information about the atomic and molecular structure of crystalline substances. americanpharmaceuticalreview.comnih.gov By analyzing the pattern of diffracted X-rays, researchers can elucidate crystal structures, identify phases, and determine the purity of a sample. americanpharmaceuticalreview.commdpi.com

Single-Crystal X-ray Diffraction for Ligands and Metal Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and measuring the intensities and positions of the diffracted beams. mdpi.com The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. mdpi.com

For instance, in studies of related ruthenium(II) bipyridine complexes, SCXRD has been used to confirm a slightly distorted octahedral coordination environment around the ruthenium atom. mdpi.com Analysis of such structures provides fundamental data that underpins the understanding of the material's electronic and photophysical properties.

Table 1: Representative Crystallographic Data for a Ruthenium(II) Bipyridine Complex Analog (Note: Data is illustrative for a related complex, [Ru(L)(dmdcbp)₂]⁺, where dmdcbp is 4,4′-dimethoxycarbonyl-2,2′-bipyridine, as specific data for a this compound complex was not available in the cited literature)

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
Ru-N (bipyridine) Bond Lengths2.05 - 2.12 Å mdpi.com
N-Ru-N Bite Angle~78° mdpi.com
Coordination GeometryDistorted Octahedral mdpi.com

Powder X-ray Diffraction for Crystalline Materials

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. nih.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a bulk sample composed of numerous small, randomly oriented crystallites. americanpharmaceuticalreview.com The resulting diffraction pattern is a one-dimensional plot of diffracted intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

The primary applications of PXRD in the study of this compound and its derivatives include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a standard pattern from a database or a simulated pattern derived from single-crystal data confirms the identity of the compound. researchgate.net

Purity Assessment: The presence of sharp peaks corresponding to impurities or different crystalline forms (polymorphs) can be readily detected. americanpharmaceuticalreview.comresearchgate.net

Polymorph Screening: Different crystalline arrangements of the same compound (polymorphs) will produce distinct PXRD patterns, making PXRD a critical tool in pharmaceutical and materials science to identify and characterize these forms. mdpi.com

Structural Refinement: While not as detailed as SCXRD, techniques like Rietveld refinement can be used to refine crystal structure parameters from high-quality PXRD data, which is particularly useful when single crystals are not available. nih.gov

For example, PXRD is routinely employed to confirm the phase purity of bulk samples of metal complexes after synthesis, ensuring that the experimental results match well with the patterns simulated from SCXRD data. researchgate.net

Electrochemical Techniques for Redox Characterization

Electrochemical techniques are essential for investigating the redox properties of molecules, providing insights into their electronic structure and their ability to accept or donate electrons. For metal complexes of this compound, these methods are crucial for characterizing the metal- and ligand-based redox processes that govern their application in areas like catalysis and solar energy conversion.

Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is the most widely used electrochemical technique for probing the redox behavior of chemical species. nih.gov It involves scanning the potential of a working electrode linearly with time in a cyclic manner (first in a forward direction, then in a reverse direction) and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials and the reversibility of electron transfer processes. frontiersin.org

In the study of ruthenium complexes containing substituted bipyridine ligands, CV is used to determine the formal potentials of the metal-centered (e.g., Ru²⁺/Ru³⁺) and ligand-centered redox couples. rsc.orgrsc.org The Ru²⁺/Ru³⁺ oxidation potential, for instance, is sensitive to the electron-donating or electron-withdrawing nature of the substituents on the bipyridine ligands. rsc.org Ligands that withdraw electron density from the ruthenium center make the metal more difficult to oxidize, resulting in a positive shift in the oxidation potential. rsc.org Studies on various polypyridine-containing Co(II) and Ru(II) complexes have demonstrated the utility of CV in elucidating these structure-property relationships. nih.govnih.gov

Table 2: Illustrative Redox Potentials for Ruthenium(II) Polypyridyl Complexes (Note: Values are representative for the class of compounds and may vary based on specific ligand substituents, solvent, and supporting electrolyte)

Complex TypeRedox CouplePotential (V vs. reference)Key ObservationReference
[Ru(bpy)₂(LL)]²⁺Ru(II) / Ru(III)0.15 – 1.62Potential shifts based on the electronic properties of ligand LL. rsc.org
[Ru(bpy)₂(LL)]²⁺Ligand Reduction-1.37 – -1.57Typically assigned to the first reduction of the bipyridine ring. rsc.org
[Co(4,4'-di-Me-bpy)₂]²⁺Co(III) / Co(II)~1.1Reversible metal-based oxidation. nih.gov

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry (DPV) is a more sensitive voltammetric technique compared to CV. openaccesspub.org In DPV, small, constant-amplitude pulses are superimposed on a linearly increasing potential ramp. openaccesspub.orgresearchgate.net The current is measured just before the pulse and again at the end of the pulse, and the difference between these two currents is plotted against the potential. openaccesspub.org This method effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a peaked output that offers higher resolution and lower detection limits. researchgate.net

DPV is particularly useful for accurately determining the peak potentials of redox processes, especially for complex systems where multiple electron transfers may occur close to one another. researchgate.net Its application to ruthenium polypyridyl complexes allows for a more precise quantification of the oxidation and reduction potentials compared to the peak-to-peak separation method often used in CV. researchgate.net

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic (typically UV-Visible absorption) techniques to study the spectral properties of electrochemically generated species in situ. rsc.org In a typical experiment, a species is held at a specific potential to induce oxidation or reduction while its absorption spectrum is simultaneously recorded. This allows for the direct correlation of changes in the electronic structure of a molecule with its redox state.

For ruthenium complexes of this compound, spectroelectrochemistry is a powerful tool for:

Identifying Redox Products: By observing the appearance of new absorption bands or the disappearance of existing ones upon electrolysis, the electronic spectra of the oxidized (Ru³⁺) or reduced species can be unequivocally identified.

Characterizing MLCT Bands: It helps in understanding how the characteristic metal-to-ligand charge transfer (MLCT) bands of Ru(II) complexes change upon oxidation of the metal center. rsc.org

Studying Reaction Mechanisms: The technique can be used to monitor the kinetics of chemical reactions that follow electron transfer, providing a more complete picture of the redox process. reading.ac.uk

For example, spectroelectrochemical studies on related Ru(II) complexes reveal how the electronic properties change as the complex is oxidized from Ru(II) to Ru(III), providing fundamental insights into the nature of the molecular orbitals involved in the electron transfer. rsc.org

Theoretical and Computational Investigations of 4 Methyl 2,2 Bipyridine 4 Propionic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can predict molecular geometries, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance between accuracy and computational cost. For bipyridine derivatives, DFT calculations are instrumental in understanding how substituents affect the ligand's properties and its subsequent interactions with metal ions. ias.ac.inacs.org

Studies on related bipyridine compounds, such as those with methyl or carboxylic acid groups, show that substituents significantly influence the electronic landscape. rsc.org The methyl group (-CH₃) at the 4'-position is an electron-donating group, which increases the electron density on the pyridine (B92270) ring system. This, in turn, enhances the ligand's ability to donate electron density to a metal center. The propionic acid group (-CH₂CH₂COOH) at the 4-position has a more complex effect. While the carboxylic acid moiety is electron-withdrawing, the ethyl spacer mitigates this effect on the bipyridine core compared to a directly attached carboxyl group.

When 4'-Methyl-2,2'-bipyridine-4-propionic acid coordinates to a metal center, DFT calculations can model the resulting complex's geometry, stability, and electronic transitions. researchgate.netnih.gov These calculations are crucial for predicting properties like the energies of metal-to-ligand charge transfer (MLCT) bands, which are fundamental to the photophysical applications of many bipyridine complexes. acs.orgnih.gov DFT studies on various bipyridine-metal complexes have successfully correlated calculated electronic structures with experimental spectroscopic data. ox.ac.ukmaynoothuniversity.ie

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Bipyridine Ligands Note: These are typical values based on studies of analogous bipyridine derivatives and are intended for illustrative purposes.

PropertyUnsubstituted Bipyridine4,4'-Dimethyl-2,2'-bipyridine (B75555)2,2'-Bipyridine-4,4'-dicarboxylic acid
HOMO Energy (eV)-6.4-6.1-6.8
LUMO Energy (eV)-0.9-0.8-1.5
HOMO-LUMO Gap (eV)5.55.35.3

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. chemrxiv.org

For molecules like this compound, ab initio calculations can be used to obtain benchmark energies and geometries. ias.ac.in They are particularly valuable for studying systems where DFT might be less reliable, such as in the detailed analysis of weak interactions or excited states. Ab initio molecular dynamics (AIMD) combines these high-level electronic structure calculations with the simulation of nuclear motion, allowing for the study of chemical reactions and dynamics on reactive potential energy surfaces. mit.edu While computationally intensive, AIMD can provide a parameter-free description of dynamic processes.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). fiveable.melibretexts.org

For this compound, FMO analysis helps predict its reactivity and coordination behavior. The HOMO is typically a π-orbital distributed across the bipyridine ring system, and its energy is raised by the electron-donating methyl group. researchgate.net The LUMO is a π*-orbital, also located on the rings. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. fiveable.me

In the context of forming a metal complex, the ligand's HOMO interacts with the empty d-orbitals (a LUMO of the metal ion) in a donor-acceptor fashion. libretexts.org Conversely, in cases of "back-bonding," filled d-orbitals of the metal can donate electron density back to the ligand's LUMO. FMO analysis provides a qualitative picture of these crucial bonding interactions that dictate the stability and properties of the resulting coordination complex.

Table 2: General Principles of Frontier Molecular Orbital (FMO) Theory

OrbitalDescriptionRole in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy orbital containing electrons.Acts as an electron donor (nucleophile/Lewis base).
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy orbital without electrons.Acts as an electron acceptor (electrophile/Lewis acid).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to chemical reactivity and the energy of the lowest electronic transition.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemical calculations describe the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution environment. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational dynamics and intermolecular interactions. rsc.orgmdpi.com

The structure of this compound is not rigid. The bipyridine core itself has a torsional degree of freedom between the two pyridine rings. Theoretical calculations show that for unsubstituted 2,2'-bipyridine (B1663995), the trans conformer is generally lower in energy, but the barrier to rotation is small, allowing for the presence of the cis conformer required for metal chelation. mdpi.com

The propionic acid side chain introduces additional conformational flexibility. MD simulations can explore the vast conformational landscape of this side chain in a solvent like water. These simulations track the dihedral angles of the propionic acid group over time, revealing its preferred orientations and the extent of its flexibility. This information is crucial, as the conformation of the side chain can influence the ligand's solubility and its ability to interact with other molecules or surfaces. Studies on similar molecules show that even simple dinucleotides exhibit a dynamic equilibrium between folded and extended conformations in solution. mdpi.com

MD simulations are particularly powerful for studying the initial stages of metal complex formation in solution. Simulations can model a this compound ligand and a metal ion in a box of explicit solvent molecules (e.g., water). researchgate.net By tracking the trajectories of all particles, one can observe the process of the metal ion shedding its solvation shell and the ligand coordinating to the metal center.

These simulations provide detailed information about the structure of the solvation shells around both the free ligand and the resulting metal complex. The radial distribution function (RDF) can be calculated from the simulation to determine the average distance and coordination number of solvent molecules around specific sites on the ligand, such as the nitrogen atoms or the carboxylic acid group. Understanding these ligand-solvent and ion-solvent interactions is key to comprehending the thermodynamics and kinetics of complex formation in a solution environment. mdpi.com Furthermore, simulations can elucidate how the ligand's conformation changes upon binding to a metal ion. nih.gov

Spectroscopic Property Predictions via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, these methods can elucidate its electronic and vibrational characteristics, which are crucial for understanding its behavior in various applications, such as in dye-sensitized solar cells or as a ligand in coordination chemistry.

The electronic absorption and emission spectra of this compound can be simulated using quantum mechanical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.gov This approach allows for the calculation of excited state energies, which correspond to the absorption of light, and the subsequent relaxation pathways that lead to emission (fluorescence and phosphorescence).

The simulation process typically involves first optimizing the ground-state geometry of the molecule. Following this, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the lowest-lying singlet and triplet excited states. The resulting data can be used to generate a theoretical UV-Visible absorption spectrum. Similarly, by optimizing the geometry of the lowest singlet excited state, the emission energy can be calculated to simulate the fluorescence spectrum.

Key transitions for bipyridyl compounds generally include π → π* transitions within the bipyridine rings and potentially n → π* transitions involving the nitrogen lone pairs. The propionic acid and methyl groups can subtly influence the energies of these transitions. For instance, the methyl group, being an electron-donating group, can cause a slight red-shift (shift to longer wavelengths) in the absorption maxima compared to the unsubstituted bipyridine propionic acid.

Table 1: Simulated Electronic Absorption Data for this compound in Methanol

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ (π → π*) 3.98 311 0.45
S₀ → S₂ (π → π*) 4.52 274 0.21

Note: This is a representative table of simulated data. Actual values would be obtained from specific computational software.

Vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

For this compound, these calculations can predict the frequencies of characteristic vibrational modes. These include the C=C and C=N stretching vibrations of the bipyridine rings, the C-H stretching of the methyl group and aromatic rings, and the C=O and O-H stretching of the propionic acid group. Comparing the calculated frequencies with experimental spectra helps in the precise assignment of the observed bands. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-dependent inaccuracies. nih.gov

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
O-H stretch (propionic acid) 3650 3504
C-H stretch (methyl) 3010 2890
C=O stretch (propionic acid) 1780 1710
C=N stretch (bipyridine) 1620 1555

Note: This table presents illustrative data. The scaling factor applied is compound and method dependent.

Computational Design and Screening of Novel Derivatives

Computational methods are increasingly used for the rational design and virtual screening of novel molecules with desired properties. mdpi.com Starting from the core structure of this compound, new derivatives can be designed by introducing various functional groups at different positions on the bipyridine rings or the propionic acid side chain.

The goal of such in silico design is often to tune the electronic and optical properties of the molecule. For example, in the context of dye-sensitized solar cells, derivatives might be designed to have a broader absorption spectrum in the visible region or to facilitate more efficient electron injection into a semiconductor. Computational screening involves calculating key properties for a library of designed derivatives. These properties can include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap (which is related to the electronic excitation energy), and the dipole moment.

High-throughput virtual screening can rapidly identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new materials with enhanced performance. foxchase.orgmdpi.com

Table 3: Computationally Screened Properties of Hypothetical Derivatives of this compound

Derivative (Modification) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Parent Molecule -5.89 -2.01 3.88
4'-Nitro derivative -6.21 -2.55 3.66
4'-Amino derivative -5.62 -1.89 3.73

Note: This table illustrates how computational screening can be used to compare the electronic properties of different derivatives.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions at the molecular level. rsc.org For reactions involving this compound, such as its synthesis, complexation with metal ions, or its role in catalytic cycles, computational methods can be used to map out the potential energy surface of the reaction.

This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. mdpi.com Transition state theory can then be used to calculate reaction rates. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights. mdpi.com

For instance, in the esterification of the propionic acid group, computational studies could elucidate whether the reaction proceeds through a direct or a stepwise mechanism and can identify the rate-determining step by comparing the energy barriers of different transition states. Vibrational frequency analysis of the transition state structure is used to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Table 4: Calculated Activation Energies for a Hypothetical Esterification Reaction of this compound

Reaction Step Transition State Activation Energy (kcal/mol)
Protonation of Carbonyl TS1 12.5
Nucleophilic Attack by Alcohol TS2 18.2
Proton Transfer TS3 5.1

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from transition state analysis.

Research Applications of 4 Methyl 2,2 Bipyridine 4 Propionic Acid and Its Complexes in Advanced Materials and Chemical Systems

Catalysis and Electrocatalysis Research

Complexes of 4'-methyl-2,2'-bipyridine-4-propionic acid are instrumental in a variety of catalytic and electrocatalytic research areas. The bipyridine moiety provides a stable chelating site for a wide range of transition metals, while the methyl group can be used to fine-tune the electronic properties of the metal center. Critically, the propionic acid group offers a versatile handle for anchoring the catalytic complexes to surfaces or for improving their solubility in different media.

Photocatalytic Applications (e.g., Water Splitting, CO2 Reduction, Organic Transformations)

The conversion of solar energy into chemical fuels through processes like water splitting and carbon dioxide reduction is a key area of sustainable energy research. Ruthenium and other transition metal complexes incorporating bipyridine-based ligands are central to these efforts due to their favorable photophysical and electrochemical properties.

Beyond these energy-related applications, photocatalytic organic transformations also benefit from such complexes. For instance, ruthenium polypyridyl complexes can act as photosensitizers in a variety of organic reactions, including the generation of singlet oxygen. The introduction of a 4'-carbonitrile-4-methyl-2,2'-bipyridine ligand in ruthenium complexes has been shown to enhance their photosensitizing properties, leading to higher quantum yields for singlet oxygen production compared to the parent [Ru(bpy)3]2+ complex. nih.gov This suggests that the electronic modifications afforded by the substituents on the bipyridine ring are a powerful tool for designing more efficient photocatalysts for organic synthesis.

Homogeneous Catalysis Research (e.g., C-H Activation, Polymerization)

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Complexes of this compound are of interest in this area due to the tunability of the ligand environment.

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. Palladium complexes bearing bipyridine ligands have been explored for their ability to catalyze such reactions. The bipyridine ligand can stabilize the high-valent palladium intermediates that are often invoked in C-H activation cycles. While specific studies on the this compound ligand in this context are not widely reported, the fundamental principles suggest its potential utility. The electronic effect of the methyl group and the coordinating ability of the bipyridine core would be central to the catalytic activity.

In the field of polymerization , iron complexes with pyridine-oxime ligands have demonstrated high activity for the polymerization of isoprene. nih.gov These studies highlight the versatility of pyridine-based ligands in controlling polymerization processes. Bipyridine ligands, such as this compound, could offer a different steric and electronic environment around the metal center, potentially influencing the stereochemistry and molecular weight of the resulting polymers. The propionic acid group could also be used to create metallo-initiators for ring-opening polymerization by anchoring them to a suitable co-catalyst or support.

Heterogeneous Catalysis via Immobilization Strategies

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is crucial for industrial applications due to the ease of catalyst separation and recycling. The propionic acid group of this compound is an ideal feature for the immobilization of its metal complexes onto solid supports.

One common strategy is the incorporation of the ligand into the structure of a metal-organic framework (MOF) . The carboxylic acid end of the propionic acid group can act as a linker to build the framework, thereby integrating the catalytic metal-bipyridine unit directly into the porous solid. This approach has been successfully used to immobilize rhenium bipyridine complexes for the photocatalytic reduction of CO2. morressier.com The MOF structure can provide a high concentration of active sites and may also influence the selectivity of the reaction through confinement effects.

Another approach is the covalent attachment of the complex to a polymer support . For example, monolithic columns made from polymers like poly(glycidyl methacrylate-co-ethylene dimethacrylate) can be functionalized with ligands that bind to the metal complex. nih.gov The propionic acid group of the this compound ligand can be readily converted to an amide or ester to facilitate this covalent linkage. This creates a robust heterogeneous catalyst suitable for use in flow-through reactors for continuous chemical synthesis.

Electrocatalytic Reduction and Oxidation Processes

Electrocatalysis uses an electric current to drive chemical reactions. Complexes of this compound are relevant to both electrocatalytic reduction and oxidation reactions, particularly in the context of energy conversion.

The electrocatalytic reduction of CO2 has been extensively studied using molybdenum and tungsten complexes with bipyridine ligands. elsevierpure.comrsc.org These complexes can catalytically reduce CO2 to CO at relatively low overpotentials. The mechanism involves the reduction of the metal complex, which then activates the CO2 molecule. The substituents on the bipyridine ligand influence the reduction potentials of the catalyst and the stability of the catalytically active species.

In the realm of electrocatalytic oxidation , particularly water oxidation, copper complexes with bipyridine ligands have been identified as active catalysts. nih.govrsc.org These systems can operate in aqueous solutions and are of interest due to the high abundance and low cost of copper. The bipyridine ligand stabilizes the copper ions in the various oxidation states required for the catalytic cycle. While the specific this compound ligand has not been explicitly studied in this system, its fundamental coordination properties make it a candidate for developing new copper-based water oxidation electrocatalysts.

Chemical Sensing and Biosensing Methodologies

The development of sensitive and selective sensors for ions and small molecules is crucial for environmental monitoring, medical diagnostics, and industrial process control. Luminescent transition metal complexes, particularly those of ruthenium(II) with polypyridyl ligands, are excellent candidates for optical sensors due to their strong and long-lived emission.

Luminescent Sensing Mechanisms for Metal Ions and Anions

Ruthenium(II) complexes containing bipyridine ligands often exhibit intense luminescence arising from a metal-to-ligand charge-transfer (MLCT) excited state. The energy and intensity of this emission can be perturbed by the binding of an analyte, forming the basis for a sensing mechanism.

For the detection of metal ions , the this compound ligand can be incorporated into a larger molecular structure that includes a binding site for the target metal ion. Upon binding, the electronic properties of the complex can be altered, leading to a change in its luminescence. For example, heterometallic-organic frameworks containing bipyridine-dicarboxylate ligands have been shown to act as multi-responsive luminescent sensors for various metal ions. rsc.org

In anion sensing , the mechanism often involves hydrogen bonding between the anion and N-H groups on the ligand, or direct interaction with the metal center. Ruthenium(II) bipyridine complexes with biimidazole-like ligands have been shown to be effective anion sensors, where the binding of anions like fluoride (B91410) or acetate (B1210297) can deprotonate the ligand, leading to a color change and a change in the emission properties. nih.gov The propionic acid group of the target ligand could also be used to create a binding pocket for specific anions through electrostatic or hydrogen bonding interactions. The table below summarizes the sensing properties of some related ruthenium bipyridine complexes.

Complex/Sensor SystemAnalyteSensing MechanismDetection LimitReference
[Ru(bpy)2(DMBbimH2)]2+F-, OAc-DeprotonationNot specified nih.gov
[Ru(bpy)2(DMBbimH2)]2+Cl-, Br-, I-, NO3-, HSO4-Hydrogen BondingNot specified nih.gov
Ruthenium(II) arene complexesCO3^2-, SO4^2-Fluorescence QuenchingSub-micromolar rsc.org
[Ru(η6-p-cymene)(L)Cl]Various anionsAdduct formationNot specified rsc.org
Ruthenium(II) polypyridine biotin (B1667282) complexesAvidinLuminescence TitrationNot specified nih.gov

Electrochemical Sensing Platforms

Electrochemical sensors are devices that measure the concentration of a specific analyte by converting a chemical reaction into a measurable electrical signal. The selectivity and sensitivity of these sensors often rely on modifying an electrode surface with a recognition element that specifically interacts with the target analyte.

Ruthenium(II) polypyridyl complexes, known for their stable and reversible redox properties, are frequently explored as the active component in electrochemical sensors. dcu.ieuark.edu Complexes incorporating bipyridine ligands with functional groups suitable for immobilization are of particular interest. The this compound ligand is well-suited for this purpose. Its bipyridine core can coordinate with a metal center like ruthenium, whose redox state (Ru(II)/Ru(III)) can be monitored electrochemically. nih.gov The propionic acid's carboxylic end provides a means to covalently attach the complex to conductive surfaces (e.g., gold, glassy carbon, or indium tin oxide electrodes) through standard coupling chemistries.

Once immobilized, these complexes can function as sensors. The binding of an analyte to or near the metal center can cause a discernible shift in the ruthenium's redox potential or a change in the electron transfer kinetics, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. For instance, Ru(II) bipyridine complexes with biimidazole-like ligands have been shown to act as anion sensors, where the binding of anions like fluoride or acetate causes distinct electrochemical responses. rsc.org The methyl group on the 4'-position of the ligand can subtly tune the electronic properties and redox potential of the metal center, potentially enhancing selectivity for specific analytes. nih.govnih.gov

Table 1: Comparison of Bipyridine-Based Electrochemical Sensors for Analyte Detection

Metal Complex SystemAnalyte DetectedPrinciple of DetectionReference
[Ru(bpy)₂(DMBbimH₂)]²⁺Anions (F⁻, OAc⁻, Cl⁻, etc.)Anion binding induces changes in electrochemical and photophysical properties. rsc.org
[Ru(bpy)₂(L)]²⁺ (L=biotin-functionalized bipyridine)AvidinProtein binding to the biotin moiety alters the complex's electrochemical behavior. nih.gov

Chemodosimeter Development

A chemodosimeter is a type of chemical sensor that undergoes an irreversible chemical reaction with a specific analyte, leading to a clear and often visible signal, such as a change in color or fluorescence. This "one-time" detection mechanism is useful for applications where a simple yes/no answer regarding the presence of an analyte is required.

Luminescent ruthenium(II) bipyridine complexes are excellent candidates for the development of chemodosimeters due to their strong and long-lived luminescence, which can be quenched or enhanced upon interaction with a target molecule. nih.gov A complex of this compound could be designed to react selectively with an analyte. For example, the propionic acid group could be modified to include a reactive site that is cleaved or transformed upon encountering the target species. This reaction could, in turn, alter the electronic environment of the ruthenium center, leading to a significant change in its luminescent properties—a "turn-off" or "turn-on" response.

An established mechanism in luminescent sensing with such complexes is the inner filter effect (IFE). nih.gov For example, a Ru(II) polypyridyl complex has been successfully used for the sensitive detection of Sudan I, a carcinogenic food dye. nih.gov The luminescence of the ruthenium complex was quenched by Sudan I because the absorption spectrum of the dye overlapped with the emission spectrum of the complex. nih.gov A system using a this compound complex could be similarly designed to detect analytes whose absorption spectra overlap with the complex's emission, providing a basis for a ratiometric or intensity-based sensing platform.

Integration into Optical Fiber and Surface Plasmon Resonance (SPR) Sensor Architectures

Advanced sensor platforms like optical fibers and Surface Plasmon Resonance (SPR) offer high sensitivity for real-time, label-free detection of chemical and biological analytes. The core principle involves monitoring changes in the optical properties (e.g., refractive index) at a sensor surface.

The this compound ligand is an ideal component for functionalizing these sensor surfaces. The propionic acid group can be used to covalently attach a metal complex containing this ligand to the gold surface of an SPR chip or the surface of an optical fiber. This creates a functionalized surface capable of specific molecular recognition.

In an SPR experiment, one molecule (the ligand, in this case, the immobilized complex) is attached to the sensor chip, and the binding of a second molecule (the analyte) is measured by monitoring the change in the refractive index at the surface. cymitquimica.com When the target analyte binds to the immobilized this compound complex, the local refractive index changes, which is detected as a shift in the SPR angle. This allows for the real-time quantification of binding affinity and kinetics.

Similarly, in an optical fiber sensor, the immobilized complex can serve as a recognition layer. Analyte binding can alter the evanescent wave properties of the light traveling through the fiber, leading to a measurable change in the output signal. The luminescent properties of ruthenium complexes containing this ligand could also be exploited, where analyte binding modulates the fluorescence, and this change is detected via the optical fiber.

Energy Conversion and Storage Research

Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts light into electricity using a photosensitizer adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov Ruthenium(II) polypyridyl complexes are among the most efficient and stable photosensitizers developed for DSSCs. nih.govresearchgate.net

The this compound ligand is structurally optimized for use in DSSCs. In a typical heteroleptic ruthenium complex used as a sensitizer (B1316253) (e.g., Ru(L_ancillary)₂(L_anchor)₂), this ligand would serve as the "anchor". The key functions of its constituent parts are:

2,2'-Bipyridine (B1663995) Core: Coordinates to the ruthenium center, forming the light-absorbing chromophore responsible for the crucial metal-to-ligand charge transfer (MLCT) transition. wikipedia.org

Propionic Acid Group: Acts as the anchoring group that chemically binds the dye molecule to the TiO₂ surface. The carboxylic acid function allows for strong adsorption, ensuring efficient electronic coupling between the dye and the semiconductor. Upon photoexcitation, an electron is transferred from the dye's excited state into the conduction band of the TiO₂. The flexible -CH₂CH₂- linker of the propionic acid group, compared to the direct linkage of a carboxylic acid, can influence the distance and orientation of the chromophore relative to the semiconductor surface, which may impact electron injection and charge recombination rates.

4'-Methyl Group: This electron-donating group can fine-tune the energy levels of the dye's molecular orbitals. It can raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially improving the dye's light-harvesting properties and adjusting its redox potential for efficient regeneration by the electrolyte.

While extensive data exists for the closely related 4'-methyl-2,2'-bipyridine-4-carboxylic acid, the principles are directly transferable. The performance of DSSCs is highly dependent on the specific combination of ligands in the ruthenium complex.

Table 2: Photovoltaic Performance of DSSCs Using Ruthenium Sensitizers with Functionalized Bipyridine Ligands

SensitizerAnchoring Ligand TypeJ_sc (mA·cm⁻²)V_oc (V)Fill Factor (η)Overall Efficiency (%)Reference
N719 4,4'-dicarboxy-2,2'-bipyridine20.50.720.7311.1 nih.gov
Black Dye (N749) 4,4',4"-tricarboxy-2,2':6',2"-terpyridine20.50.72-10.4 mdpi.com
Complex with 6'-Mepqca *6'-methyl-2,2'-pyridyl-quinoline-4-carboxylic acid2.920.580.671.13 rsc.org
RubbbpyH₂ 2,2'-bis(benzimidazol-2-yl)-4,4'-bipyridine---0.2 nih.gov

*Data for a copper-based sensitizer shown for comparison of anchoring ligand types.

Applications in Redox Flow Batteries and Fuel Cells (Electrode Modifiers)

Redox flow batteries (RFBs) are promising for large-scale energy storage, storing energy in liquid electrolytes containing redox-active species. nih.gov There is significant research into using organic molecules and coordination complexes as the redox-active components to replace more expensive and less sustainable metal-based systems like vanadium. Bipyridine derivatives are actively being investigated for this purpose, particularly as the active material in the negative electrolyte (anolyte). researchgate.netrsc.orgchemrxiv.org

The electrochemical properties of bipyridine-based molecules can be systematically tuned by modifying their chemical structure. nih.govfrontiersin.org The this compound molecule, or its metal complexes, could be employed in RFBs in several ways:

As a Ligand in a Redox-Active Metal Complex: Coordinated to a metal such as iron or cobalt, the ligand would help to solubilize the complex in the electrolyte and tune its redox potential. bohrium.comresearchgate.net The electron-donating methyl group would tend to make the redox potential more negative, while the propionic acid group would enhance solubility in aqueous or polar organic electrolytes.

As a Redox-Active Organic Molecule: Bipyridinium salts (viologens) are known to undergo reversible reduction processes. nih.gov While the neutral this compound is not a viologen, it could be quaternized or otherwise modified to serve as a redox-active organic anolyte. Theoretical studies have shown that functionalizing the bipyridine core with electron-withdrawing groups increases the redox potential, while the propionic acid group would be expected to improve solubility, a critical parameter for achieving high energy density in a flow battery. rsc.orgchemrxiv.org

Table 3: Calculated Properties of Substituted 2,2'-Bipyridines for Flow Battery Applications

Functional Group on BipyridineCalculated Redox Potential (V vs. SHE)Calculated pKaPredicted ApplicationReference
-H (unsubstituted)-2.155.2Anolyte rsc.org
-COOH-1.902.1Anolyte rsc.org
-NO₂-1.55-2.2Anolyte rsc.org
-NH₂-2.266.5Anolyte rsc.org

Luminescent Solar Concentrators

Luminescent solar concentrators (LSCs) are devices designed to harvest sunlight over a large area and concentrate it onto smaller, more efficient photovoltaic cells. nih.gov They typically consist of a transparent polymer waveguide doped with a luminescent material (a luminophore). The luminophore absorbs incident solar radiation and re-emits it at a longer wavelength. This emitted light is then trapped within the waveguide by total internal reflection and guided to the edges, where solar cells are placed.

Ruthenium(II) polypyridyl complexes are attractive candidates for LSCs due to their broad and intense absorption in the visible spectrum, high luminescence quantum yields, large Stokes shifts (the difference between absorption and emission maxima, which reduces reabsorption losses), and excellent photostability. nih.govnorthwestern.edu

A ruthenium complex incorporating the this compound ligand could be an effective luminophore for LSCs. The ligand framework allows for the tuning of the complex's photophysical properties. The methyl and propionic acid groups can modify the absorption and emission wavelengths, as well as the luminescence lifetime. dcu.ie Furthermore, the propionic acid functional group provides a covalent attachment point for integrating the complex into the polymer matrix of the waveguide. This prevents leaching of the dye and can help to avoid aggregation, which often leads to luminescence quenching and reduced LSC efficiency.

Functional Materials Research

The distinct properties of this compound and its metallic complexes make them prime candidates for the creation of novel functional materials. The interplay between the bipyridine framework, the methyl substituent, and the propionic acid group allows for the fine-tuning of electronic, optical, and surface properties.

Complexes incorporating this compound are of significant interest in the field of light-emitting materials, particularly for applications in organic light-emitting diodes (OLEDs). The photophysical properties of these complexes, such as their absorption and emission spectra, excited-state lifetimes, and redox potentials, are crucial for their performance as emitters in OLED devices.

Ruthenium(II) complexes containing a ligand analogous to the target compound, 4'-methyl-2,2'-bipyridine-4-carboxylic acid, have been studied to understand the influence of ligand structure on their light-emitting properties. nih.gov The electronic nature of the substituents on the bipyridine ligands plays a critical role in determining the energy of the metal-to-ligand charge transfer (MLCT) states, which are responsible for the phosphorescence in these complexes. nih.gov For instance, the methyl group at the 4'-position can influence the electron density of the bipyridine system, thereby tuning the emission wavelength.

In a study of various Ru(II) complexes with substituted bipyridine ligands, it was found that the specific nature of the ancillary ligands significantly impacts the photophysical properties. nih.gov The table below summarizes key photophysical data for a representative ruthenium complex containing a 4'-methyl-2,2'-bipyridine-4-carboxylic acid ligand, which serves as a close model for complexes of this compound.

ComplexAbsorption Max (nm)Emission Max (nm)Excited-State Lifetime (ns)
[Ru(bpy)₂(MebpyCOOH)]²⁺452615830

Data for a closely related 4'-methyl-2,2'-bipyridine-4-carboxylic acid complex. nih.gov

The propionic acid group is particularly important for the fabrication of OLEDs, as it can serve as an anchoring group to bind the complex to electrode surfaces or to other components within the device structure. This covalent attachment can improve the stability and efficiency of the OLED. While direct research on OLEDs utilizing this compound is emerging, the favorable photophysical properties of its analogs suggest its potential for creating efficient and tunable light-emitting materials for next-generation display technologies.

The propionic acid functionality of this compound makes it an ideal candidate for the formation of self-assembled monolayers (SAMs) on various oxide surfaces, such as indium tin oxide (ITO) or titanium dioxide (TiO₂). The carboxylic acid group can form strong bonds with the surface hydroxyl groups of these materials, leading to the formation of a well-ordered molecular layer.

The bipyridine unit of the adsorbed molecule is then exposed, creating a surface that can coordinate with metal ions. This allows for the subsequent assembly of more complex structures on the surface, layer-by-layer. Such functionalized surfaces have potential applications in sensors, electrochromic devices, and as modified electrodes in various electrochemical systems.

The formation of SAMs with bipyridine-terminated molecules allows for the controlled arrangement of metal complexes on a surface. This can influence the electronic properties of the surface and facilitate charge transfer processes. The methyl group on the bipyridine ring can also play a role in the packing and orientation of the molecules within the SAM, further tuning the surface properties.

The presence of the propionic acid group imparts pH-responsive properties to this compound and its complexes. The protonation state of the carboxylic acid is dependent on the pH of the surrounding environment. At low pH, the carboxylic acid is protonated (-COOH), while at higher pH, it is deprotonated (-COO⁻).

This change in protonation state can alter the electronic properties of the bipyridine ligand and, consequently, the photophysical and electrochemical properties of its metal complexes. For instance, the emission intensity or wavelength of a ruthenium complex containing this ligand could be modulated by changing the pH. nih.gov This pH-dependent behavior makes these materials suitable for applications as pH sensors or as components in smart materials that respond to changes in their environment.

Furthermore, the bipyridine core is a well-known photoactive unit. While specific photo-responsive applications of this compound are still under exploration, related bipyridyl systems are known to undergo photo-induced electron transfer or energy transfer processes. This opens up possibilities for designing photo-responsive materials where light can be used as a stimulus to trigger a change in the material's properties or function.

This compound can act as a versatile building block for the creation of organic-inorganic hybrid materials. rsc.org The organic part of the molecule, the substituted bipyridine, can be integrated into larger organic structures or polymers, while the propionic acid group provides a handle for linking to inorganic components.

For example, it can be used as a ligand in the synthesis of metal-organic frameworks (MOFs). In a MOF structure, the bipyridine unit would coordinate to metal centers, forming a porous, crystalline material. The propionic acid group could either be a secondary linker or a functional group within the pores of the MOF, imparting specific properties to the material, such as selective adsorption or catalytic activity.

These hybrid materials can combine the desirable properties of both organic and inorganic components, leading to materials with enhanced thermal stability, tunable porosity, and interesting optical or electronic properties. The ability of the bipyridine unit to chelate a wide range of metal ions provides a high degree of flexibility in the design and synthesis of these advanced materials.

Bioinorganic Chemistry Research

The field of bioinorganic chemistry explores the role of metals in biological systems. This compound and its complexes are valuable tools in this area of research, particularly in studies related to metal ion chelation and the development of model systems that mimic biological functions.

The bipyridine moiety of this compound is an excellent chelating agent for a variety of metal ions. This property is of great interest in bioinorganic chemistry for studying the interactions of metal ions in biological environments. The propionic acid group can enhance the water solubility of the ligand and its metal complexes, which is crucial for studies in aqueous biological media.

Researchers can use this ligand to investigate the selective binding of different metal ions. The stability of the resulting metal complexes can be tuned by the electronic effects of the methyl group and the steric environment around the metal center. This allows for the design of ligands that can selectively bind to one type of metal ion in the presence of others, which is a key challenge in understanding the roles of specific metal ions in biological processes.

Model systems using this compound can be designed to mimic the active sites of metalloenzymes. By studying the coordination chemistry and reactivity of metal complexes with this ligand, researchers can gain insights into the mechanisms of biological catalysis and electron transfer reactions. The ability to systematically modify the ligand structure provides a powerful tool for probing the structure-function relationships in these model systems.

Research into Protein and Nucleic Acid Interactions with Complexes (excluding clinical)

Complexes incorporating this compound and its structural analogs have been a subject of significant non-clinical research to understand their fundamental interactions with biological macromolecules like proteins and nucleic acids. These studies are crucial for developing molecular probes and understanding binding mechanisms.

Protein Interactions: The interactions of metal complexes containing bipyridine-type ligands with proteins are often investigated using serum albumins, such as Bovine Serum Albumin (BSA), as a model system. nih.govresearchgate.net BSA is the most abundant plasma protein in vertebrates and plays a critical role in the transport and disposition of various molecules. nih.gov Spectroscopic techniques, particularly fluorescence and UV-Vis absorption spectroscopy, are primary tools for these investigations. researchgate.netresearchgate.net

The intrinsic fluorescence of BSA, which arises from its tryptophan amino acid residues, can be "quenched" upon binding with a ligand or complex. This quenching can occur through a static mechanism, involving the formation of a non-fluorescent ground-state complex between the protein and the quencher, or a dynamic mechanism, resulting from collisional encounters. researchgate.net Studies on ruthenium(II) complexes with 2,2'-bipyridine-dicarboxylic acid ligands, which are structurally related to this compound, have shown that these complexes can effectively quench the fluorescence of BSA through a static quenching mode. researchgate.net The binding affinity is influenced by the presence and position of functional groups like the carboxylic acid, which can participate in hydrogen bonding or electrostatic interactions. researchgate.net

Nucleic Acid Interactions: Metal complexes built on the 2,2'-bipyridine scaffold have been extensively studied for their ability to bind to DNA. nih.gov The planar aromatic structure of the bipyridine ligands facilitates various binding modes, including intercalation, groove binding, and electrostatic interactions. nih.govnih.gov

Intercalative Binding: This mode involves the insertion of the planar ligand between the base pairs of the DNA double helix. This is a common binding mode for complexes with extended planar aromatic systems. nih.gov Intercalation typically leads to significant changes in the DNA structure, such as an increase in its length and a decrease in viscosity, which can be measured experimentally. nih.gov

Groove Binding: Complexes can also bind non-covalently within the major or minor grooves of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. Studies on ruthenium complexes with bipyridine dicarboxylic acids have indicated a preference for groove binding. researchgate.net

Table 1: DNA Binding Properties of Representative Ruthenium(II) Polypyridyl Complexes
ComplexBinding ModeBinding Constant (Kb) (M-1)Reference
[Ru(bpy)2(dppz)]2+Intercalation(1.5 ± 0.7) x 105 nih.gov
[Ru(bpy)2(HBT)]2+Intercalation5.71 x 107 nih.gov
[Ru(phen)2(HBT)]2+Intercalation4.65 x 107 nih.gov
[RuCl2(H2L1)(S-DMSO)2]Groove BindingNot Reported researchgate.net

Note: The complexes listed are structural analogs used to illustrate the binding properties of this class of compounds. bpy = 2,2'-bipyridine; dppz = dipyrido[3,2-a:2',3'-c]phenazine; HBT = 11H, 13H-4, 5,9,10,12,14-hexaaza-benzo[b]triphenylene; phen = 1,10-phenanthroline; H2L1 = 2,2'-bipyridine-4,4'-dicarboxylic acid.

Separation Science Research

The unique structure of this compound, which combines a metal-chelating bipyridine unit with a functional propionic acid tail, makes it a valuable tool in separation science.

Ligand Extraction Studies

Liquid-liquid extraction, or solvent extraction, is a widely used technique for separating and purifying metal ions. nih.gov The efficiency and selectivity of this process heavily depend on the chemical properties of the extracting ligand. Bipyridine-based ligands, including those functionalized with carboxylic acids, have shown significant promise in the selective separation of f-block elements like lanthanides and actinides, which is a critical challenge in areas such as nuclear fuel reprocessing. nih.govnih.govacs.org

The extraction mechanism typically involves the formation of a neutral metal-ligand complex that is preferentially soluble in an organic phase compared to the aqueous phase. The bipyridine moiety serves as a strong N-donor chelator for the metal ion. The propionic acid group plays a dual role: it acts as an ionizable group that can deprotonate and form a charge-neutral complex with a trivalent lanthanide or actinide ion, and its lipophilicity can be tuned to enhance the solubility of the resulting complex in the organic solvent. The pH of the aqueous phase is a critical parameter, as it controls the deprotonation of the carboxylic acid and thus modulates the extraction efficiency.

Research on related tetradentate N,O-ligands has demonstrated that subtle changes in the ligand's structure, such as replacing a phenanthroline core with a bipyridine core, can significantly alter the selectivity for different lanthanides. nih.gov For instance, certain bipyridine-based systems can shift selectivity from lighter lanthanides to middle lanthanides over time, enabling time-resolved separation. nih.gov The presence of carboxylic acid groups on the framework of porous materials has also been shown to be effective for the group separation of lanthanides and actinides. acs.org

Table 2: Applications of Bipyridine-Type Ligands in Metal Ion Separation
Ligand TypeTarget IonsSeparation GoalKey FindingReference
Bipyridine-based tetradentate N,O-ligandsLanthanides (Ln)Intra-lanthanide separationLigand structure and solvation environment control selectivity across the Ln series. nih.gov
Bis-1,2,3-triazole-bipyridine (BTzBP)Americium (Am), Europium (Eu)Actinide/Lanthanide separationForms 1:1 and 1:2 (Eu/Ligand) complexes, crucial for the extraction process. nih.govacs.org
Diamides of 2,2′-bipyridyl-6,6′-dicarboxylic acidAm(III), Eu(III)Actinide/Lanthanide separationStability constants with lanthanides range from lgβ 5.5 to 7.0. mdpi.com
Carboxylic acid-functionalized porous aromatic frameworkLanthanides, ActinidesGroup separationAcid-functionalized porous materials show high potential for cooperative binding. acs.org

Chromatographic Stationary Phase Modification

The propionic acid group in this compound provides a convenient anchor for covalent immobilization onto solid supports, most commonly silica (B1680970) gel, to create novel stationary phases for high-performance liquid chromatography (HPLC). nih.govunito.it This process allows the unique chemical properties of the bipyridine ligand to be exploited for chromatographic separations.

The immobilization is typically achieved by forming a stable amide bond between the carboxylic acid of the ligand and an amine-functionalized silica support (e.g., 3-aminopropyl silica gel). unito.it Once immobilized, the resulting stationary phase can operate in multiple chromatographic modes:

Reversed-Phase Chromatography (RPC): The aromatic bipyridine core and methyl group provide hydrophobicity, allowing for the retention of non-polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): The nitrogen atoms in the pyridine (B92270) rings and the linkage chemistry can create a polar surface layer, enabling the retention of polar compounds. rsc.org

Ion-Exchange Chromatography: The bipyridine moiety can be quaternized to create a fixed positive charge, resulting in an anion-exchange stationary phase. Alternatively, if the ligand is complexed with a metal ion, it can be used for affinity chromatography. rsc.org

The development of such multi-modal stationary phases is an active area of research, as they offer versatile and tunable selectivity for separating complex mixtures of acidic, basic, and neutral compounds. rsc.org Furthermore, by using chiral derivatives of bipyridine, it is possible to synthesize chiral stationary phases (CSPs) for the enantioselective separation of racemic mixtures. nih.govrsc.org

Table 3: Examples of Bipyridine-Related Stationary Phase Modifications
Stationary Phase TypeModification ChemistryChromatographic ModesApplicationReference
C4-modified bipyridinium phaseImmobilization of bipyridinium salt on silicaReversed-Phase, HILIC, Ion-ExchangeMulti-mode separation of diverse analytes. rsc.org
Immobilized bifunctional catalystCovalent attachment of chiral organocatalysts to silicaNormal/Reversed-PhaseSeparation of acidic compounds (e.g., 2-arylpropionic acids). nih.gov
Immobilized 1,2-benzenedisulfonimideAmide bond formation between ligand's carboxylic acid and aminopropyl silicaNormal/Reversed-PhaseHeterogeneous catalysis and potential for separation of reaction mixtures. unito.it
Chiral derivatives of xanthonesCovalent linkage to silica via isocyanate derivativeChiral Separation (multimodal elution)Enantioseparation of chiral analytes. nih.gov

Future Directions and Emerging Research Challenges for 4 Methyl 2,2 Bipyridine 4 Propionic Acid in Academic Science

Development of Novel Synthetic Routes for Sustainability

A primary challenge in the widespread academic use of 4'-Methyl-2,2'-bipyridine-4-propionic acid is the development of sustainable and efficient synthetic methodologies. Current multi-step syntheses often rely on expensive starting materials, harsh reaction conditions, and catalysts based on precious metals, leading to significant chemical waste and high costs.

Future research is anticipated to focus on "green chemistry" principles to mitigate these issues. This includes:

Catalyst Innovation: Exploring earth-abundant metal catalysts (e.g., iron, copper) for cross-coupling reactions, which are central to constructing the bipyridine core.

Process Intensification: Utilizing technologies like continuous flow chemistry to improve reaction efficiency, reduce reaction times, and enhance safety.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product, such as through C-H activation strategies, thereby minimizing waste.

Bio-based Precursors: Investigating the potential of converting bio-derived platform chemicals into the necessary pyridine (B92270) precursors, which could significantly reduce the carbon footprint of the synthesis.

A comparative analysis of a traditional versus a hypothetical green synthetic route highlights the potential for improvement.

Parameter Traditional Synthesis (Illustrative) Future Sustainable Synthesis (Goal)
Starting Materials Petroleum-derived pyridinesBio-based or recycled pyridine feedstocks
Catalysts Palladium-based cross-coupling catalystsEarth-abundant metal catalysts (Fe, Cu)
Solvents Chlorinated or polar aprotic solventsWater, supercritical CO₂, or recyclable ionic liquids
Energy Input High-temperature reflux over extended periodsMicrowave-assisted or flow-reactor synthesis
Waste Generation Significant stoichiometric byproductsMinimal waste through high atom economy

Exploration of New Coordination Chemistries with Emerging Metal Centers

While the coordination chemistry of bipyridine ligands with ruthenium, iridium, and other platinum-group metals is well-established, a significant future direction lies in exploring complexes with emerging metal centers. The unique electronic and steric properties of this compound make it an ideal ligand for stabilizing unconventional oxidation states and geometries.

Emerging areas of interest include:

Lanthanides and Actinides: Investigating the coordination of this ligand with f-block elements to develop materials with novel magnetic and luminescent properties. For instance, ytterbium-bipyridine solids have shown potential for intermediate valence states, a stepping stone towards materials with coexisting electronic transport and magnetic properties. chemrxiv.org

First-Row Transition Metals: There is a growing focus on developing functional complexes based on abundant and less toxic metals like iron, copper, and manganese for applications in catalysis and bio-inorganic chemistry. mdpi.com The tailored electronic properties of this ligand can be used to fine-tune the redox potentials and catalytic activity of these metal centers.

p-Block Elements: Exploring the coordination chemistry with main group elements (e.g., bismuth, antimony) could lead to new classes of photoactive materials and catalysts with unique reactivity patterns.

Integration into Advanced Nanomaterials and Hybrid Systems

The propionic acid group of this compound is an ideal anchor for grafting the molecule and its metal complexes onto the surfaces of nanomaterials. This integration is a critical step toward creating advanced hybrid systems with synergistic properties. nih.govresearchgate.net

Future research challenges and opportunities in this area include:

Semiconductor Quantum Dots (QDs): Covalently attaching ruthenium or other transition metal complexes of this ligand to QD surfaces to study and control photoinduced electron and energy transfer processes for applications in photocatalysis and light-emitting devices.

Plasmonic Nanoparticles: Anchoring complexes onto gold or silver nanoparticles to explore plasmon-enhanced photochemistry and develop highly sensitive spectroscopic probes.

Carbon-Based Nanomaterials: Integrating with graphene, carbon nanotubes, or fullerenes to create novel electrocatalysts for energy conversion or sensors with enhanced selectivity. The development of these hybrid materials is considered a powerful path toward advanced materials for diverse fields. nih.gov

Nanomaterial Ligand Function Potential Application
Titanium Dioxide (TiO₂) Nanoparticles Photosensitizer anchorDye-Sensitized Solar Cells (DSSCs)
Cadmium Selenide (CdSe) Quantum Dots Surface passivating and sensitizing agentLED lighting, photocatalysis
Graphene Oxide Redox-active center for catalysisElectrocatalytic H₂ production
Silica (B1680970) Nanoparticles Luminescent probe for bio-imagingCellular diagnostics

Harnessing Multifunctional Properties in Single Molecular Architectures

A significant challenge in molecular engineering is the design of single molecules that exhibit multiple, often coupled, functionalities. Bipyridine derivatives are a key platform for developing such systems due to their inherent redox activity and photo-responsive character. mdpi.com

Future research will likely focus on designing complexes of this compound that combine:

Photo- and Electro-activity: Creating molecules that can be switched between different states using both light and electrical potential for applications in molecular electronics and information storage.

Sensing and Catalysis: Developing "sense-and-treat" molecules where the binding of a specific analyte triggers a catalytic function, for example, in targeted drug delivery or environmental remediation.

Luminescence and Bi- or Multi-stability: Engineering complexes that exhibit switchable emission properties in response to external stimuli like temperature, pressure, or chemical environment, leading to advanced sensors and memory devices.

Computational Chemistry-Guided Ligand and Complex Design

The rational design of new ligands and complexes with targeted properties is increasingly reliant on computational chemistry. nih.govnih.gov This approach allows for the in silico screening of potential candidates before undertaking time-consuming and costly synthesis.

Key future directions for the computational study of this compound and its derivatives include:

Predictive Modeling: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to accurately predict the electronic structures, absorption/emission spectra, and redox potentials of new metal complexes. nih.gov

High-Throughput Screening: Developing computational workflows to screen large virtual libraries of modified ligands to identify candidates with optimized properties for specific applications, such as improved light absorption in solar cells or enhanced catalytic turnover.

Mechanistic Elucidation: Employing advanced computational methods to unravel complex reaction mechanisms, such as the pathways of photocatalytic water splitting or the dynamics of electron transfer in hybrid nanomaterials. These structure-based and ligand-based approaches are crucial for identifying and optimizing lead compounds. nih.govnih.gov

Addressing Scalability and Cost-Effectiveness in Research Applications

For any promising compound developed in an academic lab to find broader application, its synthesis must be scalable and cost-effective. While many bipyridine ligands can be synthesized on a multigram scale, the procedures can be lengthy and complex. nih.gov

Future research must address these challenges by:

Alternative Starting Materials: Investigating more abundant and less expensive precursors for the key synthetic steps.

Collaboration with Chemical Engineers: Bridging the gap between lab-scale synthesis and pilot-scale production by applying principles of chemical engineering to optimize reaction conditions and reactor design. A scalable synthesis for related bipyridine intermediates can take 4-5 days for preparation and purification. nih.gov Reducing this timeline and the associated costs is a critical challenge.

Interdisciplinary Research Opportunities

The versatility of this compound makes it a powerful tool for fostering interdisciplinary research. Its properties are relevant to a wide range of scientific fields, creating numerous opportunities for collaboration.

Emerging interdisciplinary frontiers include:

Chemical Biology: Using complexes of the ligand as luminescent probes for cellular imaging or as photosensitizers for photodynamic therapy. The incorporation of carboxylic acid groups into bipyridine ligands has been shown to influence biological activity. researchgate.net

Energy Science: Developing novel dye-sensitizers for solar cells, electrocatalysts for fuel cells, and photocatalysts for converting CO₂ into chemical fuels.

Environmental Science: Creating selective sensors for heavy metal ions or organic pollutants and developing catalysts for water purification and remediation. nih.gov

Materials Physics: Designing new solid-state materials, such as metal-organic frameworks (MOFs), with unique electronic, magnetic, or optical properties.

The continued exploration of these future directions will undoubtedly solidify the importance of this compound as a cornerstone ligand in modern chemical research.

Q & A

Basic: What are the key structural characteristics of 4'-Methyl-2,2'-bipyridine-4-propionic acid, and how are they validated?

Answer:
The compound has the molecular formula C₁₆H₁₈N₂O₂ , a molecular weight of 270.13 g/mol , and a CAS registry number 149762-81-2 . Structural validation typically employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm the bipyridine backbone and propionic acid substituent.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
  • X-ray Crystallography : Used in related bipyridine complexes (e.g., ruthenium derivatives) to resolve coordination geometry .

Basic: What spectroscopic and chromatographic methods are recommended for purity assessment?

Answer:

  • HPLC/LC-MS : To detect impurities (e.g., analogs like 2,2'-bipyridine-4-acetic acid, CAS 1705703-20-3) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • UV-Vis Spectroscopy : Useful for studying electronic transitions in coordination complexes .

Advanced: How can researchers optimize the synthesis yield of this compound?

Answer:

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates, as seen in analogous bipyridine syntheses .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in bipyridine formation .
  • Temperature Control : Maintain <50°C to avoid side reactions like ester hydrolysis in propionic acid derivatives .

Advanced: How does this compound behave in coordination chemistry, and what are its applications?

Answer:

  • Ligand Properties : The bipyridine moiety binds transition metals (e.g., Ru, Au) via nitrogen lone pairs, forming stable complexes .
  • Applications :
    • Catalysis : Ruthenium complexes (e.g., [Ru(C≡C-4-bpy)(CO)₂Cp]) are used in CO₂ reduction .
    • Biochemical Probes : Derivatives of 4,4'-dimethyl-2,2'-bipyridine show enzyme cross-linking activity in kinase studies .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Answer:

  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks interfering with bipyridine signals .
  • 2D NMR Techniques : COSY and HSQC can resolve overlapping proton environments in the methyl and pyridine groups .
  • Comparative Analysis : Cross-check with structurally similar compounds (e.g., 2,2'-bipyridine-4-acetic acid, CAS 1705703-20-3) .

Safety: What are the critical handling protocols for this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods when handling powders to avoid inhalation .
  • Emergency Measures : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: What strategies are effective for separating this compound from reaction byproducts?

Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane to isolate the carboxylic acid derivative .
  • Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4-5) by adjusting pH to precipitate impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced: How can computational methods aid in predicting the compound’s reactivity or stability?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) for coordination behavior .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions .
  • Cheminformatics Tools : PubChem data (e.g., InChI keys) enables comparative analysis with analogs .

Basic: What are common impurities in synthesized batches, and how are they identified?

Answer:

  • Byproducts : Unreacted 4-methyl-2,2'-bipyridine or esterified propionic acid derivatives .
  • Detection : LC-MS (for low-molecular-weight impurities) and ¹H NMR (for structural isomers) .

Advanced: What are the challenges in scaling up synthesis while maintaining reproducibility?

Answer:

  • Heat Management : Exothermic steps (e.g., coupling reactions) require jacketed reactors to prevent thermal degradation .
  • Batch Consistency : Strict control of stoichiometry (e.g., 1:1 molar ratio for bipyridine precursors) .
  • Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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